molecular formula C36H46O19 B1251444 rossicaside B

rossicaside B

货号: B1251444
分子量: 782.7 g/mol
InChI 键: KKCGJZXNCXWIHC-DSLUARRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rossicaside B (CAS 80458-55-5) is a phenylpropanoid glycoside compound naturally occurring in the parasitic plant Boschniakia rossica . With a molecular formula of C₃₆H₄₆O₁₉ and a molecular weight of 782.7 g/mol , it is a significant subject of research in phytochemistry and pharmacology. Research indicates that this compound possesses notable hepatoprotective properties. A pivotal study demonstrated its protective effect against carbon tetrachloride (CCl₄)-induced acute liver injury in mice . The underlying mechanisms of this protection are multi-faceted, involving the reduction of oxidative stress by decreasing lipid peroxidation and elevating hepatic glutathione levels and antioxidative enzyme activities . Furthermore, this compound suppresses inflammatory responses by inhibiting the overexpression of proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . It has also been shown to induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, and modulate cytochrome P450 2E1 (CYP2E1) function in the liver . Consistent with its primary mechanism, this compound also exhibits potent antioxidant and anti-inflammatory activities, including effective free-radical scavenging . Its presence in Boschniakia rossica is well-characterized, and it is often quantified alongside other markers like boschnaloside using established HPLC methods, ensuring quality and identification in research materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

分子式

C36H46O19

分子量

782.7 g/mol

IUPAC 名称

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2+,11-7+/t16-,22+,23+,25+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-/m0/s1

InChI 键

KKCGJZXNCXWIHC-DSLUARRUSA-N

手性 SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OC/C=C/C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC=CC4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

同义词

rossicaside B

产品来源

United States

Foundational & Exploratory

Rossicaside B: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rossicaside B, a phenylpropanoid glycoside first isolated from the parasitic plant Boschniakia rossica in 1981, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its hepatoprotective effects. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are presented. This document is intended for researchers, scientists, and professionals in drug development who are interested in the scientific journey and therapeutic potential of this natural compound.

Discovery and Origin

This compound was first discovered and isolated from the fresh whole plants of Boschniakia rossica (Cham. & Schltdl.) Fedtsch. & Flerov, a parasitic plant belonging to the Orobanchaceae family.[1][2][3] The initial study, published in 1981 by Konishi and Shoji, detailed the isolation and structure elucidation of this compound along with two other new phenylpropanoid glycosides, rossicasides C and D.[4][3] Subsequent phytochemical investigations of B. rossica have consistently reported the presence of this compound, often alongside other phenylpropanoid glycosides, iridoids, and triterpenoids.[2][5]

The chemical structure of this compound was determined to be p-hydroxycinnamyl alcohol 1-O-β-D-glucopyranosyl(1→2)-β-D-(4-O-p-coumaroyl)-glucopyranoside through spectroscopic analysis.[3]

Physicochemical Properties and Spectroscopic Data

PropertyDataReference
Chemical Name p-hydroxycinnamyl alcohol 1-O-β-D-glucopyranosyl(1→2)-β-D-(4-O-p-coumaroyl)-glucopyranoside[3]
Compound Class Phenylpropanoid Glycoside[1][4]
Natural Source Boschniakia rossica[1][4][2]

Biological Activity

Research on the specific biological activities of isolated this compound is limited. However, it has been identified as a major phenylpropanoid glycoside in Boschniakia rossica and has been investigated for its hepatoprotective effects.[2]

Hepatoprotective Activity

A key study investigated the protective effect of this compound against carbon tetrachloride (CCl₄)-induced hepatotoxicity.[2] While the detailed quantitative results of this study are not available in the provided search results, the investigation itself points to a significant biological activity. Extracts of B. rossica, rich in phenylpropanoid glycosides like this compound, have also been shown to have protective effects on the liver.[2]

Other phenylpropanoid glycosides isolated from Boschniakia rossica have demonstrated an inhibitory effect on triglyceride accumulation in HepG2 cells, suggesting that this class of compounds may have a role in managing metabolic disorders affecting the liver.[2]

Other Potential Activities

Crude extracts of Boschniakia rossica are known to possess a wide range of pharmacological effects, including anti-aging, anti-tumor, antioxidant, anti-inflammatory, and immune-enhancing properties.[6] The contribution of this compound to these activities has not been individually elucidated.

Experimental Protocols

General Isolation Procedure for this compound

A general procedure for the extraction of this compound from Boschniakia rossica has been described.[2] The air-dried whole plants are first extracted with 90% ethanol. The resulting extract is then subjected to a series of liquid-liquid partitioning steps.

Workflow for the General Isolation of this compound

G plant Dried Boschniakia rossica Plant Material extraction Extraction with 90% EtOH plant->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning h2o H₂O Fraction partitioning->h2o etoh EtOAc Fraction partitioning->etoh nbuoh n-BuOH Fraction (Contains this compound) partitioning->nbuoh chromatography Further Chromatographic Purification nbuoh->chromatography isolated Isolated this compound chromatography->isolated

Caption: General workflow for the isolation of this compound.

The n-butanol fraction, which contains this compound, is then typically subjected to further chromatographic purification steps, such as column chromatography on silica gel or reversed-phase C18 material, to yield the pure compound. The detailed parameters for these chromatographic steps are not available in the reviewed literature.

Potential Mechanism of Action: A Representative Signaling Pathway

The precise mechanism of action for this compound has not been fully elucidated. However, based on the known antioxidant and anti-inflammatory properties of other phenylpropanoid glycosides, a plausible mechanism involves the modulation of key inflammatory and oxidative stress pathways. A representative signaling pathway is depicted below.

Hypothetical Anti-Inflammatory and Antioxidant Signaling Pathway for Phenylpropanoid Glycosides

G cluster_stress Cellular Stress (e.g., CCl₄) cluster_pathway Intracellular Signaling cluster_response Cellular Response stress Oxidative Stress (ROS Generation) nfkb NF-κB Activation stress->nfkb activates mapk MAPK Activation stress->mapk activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines induces apoptosis Apoptosis mapk->apoptosis induces rossicasideB This compound rossicasideB->stress inhibits rossicasideB->nfkb inhibits

Caption: Hypothetical mechanism of action for this compound.

In this proposed pathway, this compound may exert its hepatoprotective effects by inhibiting the generation of reactive oxygen species (ROS) induced by toxins like CCl₄. This, in turn, could suppress the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs, leading to a reduction in the production of inflammatory cytokines and a decrease in apoptosis. It is important to note that this is a generalized pathway for this class of compounds and requires experimental validation for this compound specifically.

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside with demonstrated hepatoprotective potential. While its discovery dates back to 1981, detailed investigations into its specific biological activities and mechanisms of action are still relatively limited. Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the efficacy of purified this compound in a broader range of in vitro and in vivo models to uncover its full therapeutic potential, particularly in the areas of inflammation, cancer, and neuroprotection.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to provide a deeper understanding of its pharmacological effects.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound to determine its suitability for further drug development.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

Rossicaside B from Boschniakia rossica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boschniakia rossica, a parasitic plant belonging to the Orobanchaceae family, has a history of use in traditional medicine, particularly in East Asia. Phytochemical investigations have revealed a rich composition of bioactive compounds, including iridoids, phenylpropanoid glycosides, and polysaccharides. Among these, rossicaside B, a phenylpropanoid glycoside, has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activity of this compound, with a focus on its hepatoprotective effects.

Isolation and Purification of this compound

The isolation of this compound from Boschniakia rossica is a multi-step process involving extraction, fractionation, and chromatography. While specific yields of the final compound are not consistently reported in the available literature, the general methodology follows a standard procedure for the isolation of phenylpropanoid glycosides.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation: Air-dried whole plants of Boschniakia rossica are chopped into small pieces.

  • Extraction: The plant material (e.g., 10 kg) is extracted with 90% ethanol. The resulting solution is then evaporated under reduced pressure to yield a dark brown powder (approximately 1.86 kg from 10 kg of starting material).

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The this compound is primarily found in the n-BuOH fraction.

  • Chromatographic Purification: The n-BuOH fraction is subjected to column chromatography for the separation and purification of individual compounds. While the exact mobile phases and column materials are not specified in the reviewed literature, a common approach for separating phenylpropanoid glycosides involves the use of silica gel or reversed-phase (e.g., C18) column chromatography with a gradient elution system, typically employing solvent mixtures such as chloroform-methanol or methanol-water.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Start Dried Boschniakia rossica Plant Material Extraction Extraction with 90% Ethanol Start->Extraction Evaporation Evaporation in vacuo Extraction->Evaporation Crude_Extract Dark Brown Powder (Crude Extract) Evaporation->Crude_Extract Partitioning Solvent Partitioning (H2O, EtOAc, n-BuOH) Crude_Extract->Partitioning nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Chromatography Column Chromatography nBuOH_Fraction->Chromatography Pure_Rossicaside_B Pure this compound Chromatography->Pure_Rossicaside_B

Figure 1: General workflow for the extraction and isolation of this compound.

Structural Elucidation

The chemical structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the connectivity of atoms and the overall molecular formula.

Spectroscopic Data

Biological Activity: Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective activity in preclinical studies. A key study investigated its effects on carbon tetrachloride (CCl₄)-induced liver injury in mice.

Experimental Protocol: In Vivo Hepatotoxicity Assay
  • Animal Model: Male mice are used for the study.

  • Treatment Groups:

    • Control group.

    • CCl₄-treated group (induces liver damage).

    • This compound (100 or 200 mg/kg body weight) + CCl₄ group.

  • Administration: this compound is administered orally at 48, 24, and 1 hour before the administration of CCl₄ (0.5 ml/kg body weight).

  • Biochemical Analysis: After the treatment period, blood and liver tissues are collected for analysis of:

    • Serum levels of liver enzymes: aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

    • Serum levels of tumor necrosis factor-alpha (TNF-α).

    • Hepatic levels of markers of oxidative stress: reduced glutathione (GSH), lipid hydroperoxides, and thiobarbituric acid-reactive substances (TBARS).

    • Activity of hepatic antioxidant enzymes.

    • Hepatic levels of nitrite, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and heme oxygenase-1 (HO-1).

    • Activity of cytochrome P450 2E1 (CYP2E1).

Quantitative Data on Hepatoprotective Effects

The administration of this compound was found to significantly mitigate the hepatotoxic effects of CCl₄. The quantitative results from the aforementioned study are summarized in the table below.

ParameterCCl₄ Treated GroupThis compound (100 mg/kg) + CCl₄ GroupThis compound (200 mg/kg) + CCl₄ Group
Serum AST (U/L)Markedly IncreasedSignificantly DecreasedSignificantly Decreased
Serum ALT (U/L)Markedly IncreasedSignificantly DecreasedSignificantly Decreased
Serum TNF-αMarkedly IncreasedDecreasedDecreased
Hepatic GSHReducedElevatedElevated
Hepatic Lipid HydroperoxidesIncreasedDecreasedDecreased
Hepatic TBARSIncreasedDecreasedDecreased
Hepatic Antioxidant EnzymesReducedElevatedElevated
Hepatic NitriteElevatedInhibited FormationInhibited Formation
Hepatic iNOS ExpressionOver-expressedReducedReduced
Hepatic COX-2 ExpressionOver-expressedReducedReduced
Hepatic HO-1 ExpressionElevatedFurther ElevatedFurther Elevated
Hepatic CYP2E1 ActivitySuppressedIncreasedIncreased
Signaling Pathways in Hepatoprotection

The data suggests that this compound exerts its hepatoprotective effects through a multi-faceted mechanism involving the modulation of inflammatory and oxidative stress pathways. The key molecular targets and their interactions are depicted in the following signaling pathway diagram.

CCl4 CCl4 ROS Reactive Oxygen Species (ROS) Generation CCl4->ROS CYP2E1 CYP2E1 CCl4->CYP2E1 Inflammation Inflammation ROS->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity iNOS iNOS Inflammation->iNOS COX2 COX-2 Inflammation->COX2 TNFa TNF-α Inflammation->TNFa Oxidative_Stress->Hepatotoxicity HO1 HO-1 Oxidative_Stress->HO1 Antioxidant_Enzymes Antioxidant Enzymes Oxidative_Stress->Antioxidant_Enzymes Rossicaside_B This compound Rossicaside_B->ROS Rossicaside_B->iNOS Rossicaside_B->COX2 Rossicaside_B->TNFa Rossicaside_B->HO1 Rossicaside_B->CYP2E1 Rossicaside_B->Antioxidant_Enzymes

Figure 2: Proposed signaling pathway of this compound in hepatoprotection.

Conclusion

This compound, a phenylpropanoid glycoside from Boschniakia rossica, demonstrates promising hepatoprotective properties. Its mechanism of action appears to be rooted in its ability to mitigate oxidative stress and inflammation. For researchers and drug development professionals, this compound represents a valuable lead compound for the development of new therapies for liver diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its potential in other therapeutic areas. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for such future investigations.

An In-depth Technical Guide to the Chemical Structure of Rossicaside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a naturally occurring phenylpropanoid glycoside isolated from the plant Boschniakia rossica.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular composition, stereochemistry, and key physicochemical properties. The guide also outlines the experimental methodologies for its isolation and structural elucidation and explores its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex glycosidic molecule with the chemical formula C36H46O19.[4][5] Its structure is characterized by a central glucose unit linked to a rhamnose sugar. This disaccharide core is further substituted with two phenylpropanoid moieties, a caffeoyl group and a p-coumaroyl group, as well as a glucose molecule. The precise connectivity and stereochemistry of these components are crucial for its biological activity.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
CAS Number 80458-55-5[4][5][6]
Molecular Formula C36H46O19[4][5]
Molecular Weight 782.74 g/mol [4][5]
PubChem CID 1997487
SMILES CC1OC(OC2C(O)C(OC\C=C\c3ccc(O)cc3)OC(CO)C2OC(=O)\C=C\c2ccc(O)c(O)c2)C(O)C(O)C1OC1OC(CO)C(O)C(O)C1O
InChI InChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2-,11-7-
InChI Key KKCGJZXNCXWIHC-LZRVATOSSA-N
Table 2: Predicted Physicochemical Properties of this compound
PropertyValueSource
Exact Mass 782.26332923 g/mol
Monoisotopic Mass 782.26332923 g/mol
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 19
Rotatable Bond Count 14
Complexity 1250
Covalently-Bonded Unit Count 1

Experimental Protocols

Isolation and Purification Workflow

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification A Dried whole plants of Boschniakia rossica B Extraction with 90% Ethanol A->B C Evaporation in vacuo B->C D Crude Extract C->D E Partition between H2O and EtOAc D->E F Partition of Aqueous Layer with n-BuOH E->F G n-BuOH Fraction F->G H Column Chromatography (e.g., Silica Gel, Sephadex) G->H I Further purification by HPLC H->I J Pure this compound I->J

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between different atoms and the sequence of the sugar units and phenylpropanoid groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in confirming the sequence of the glycosidic linkages and the nature of the substituents.

  • Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of chromophores (such as the phenylpropanoid groups) and functional groups within the molecule.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential pharmacological effects, with a primary focus on its hepatoprotective properties.[1][2]

Hepatoprotective Effects

Studies have shown that this compound can protect the liver from damage induced by toxins such as carbon tetrachloride (CCl4).[1] The protective mechanism is believed to be multifactorial, involving:

  • Antioxidant Activity: this compound has been shown to reduce oxidative stress in the liver by decreasing lipid peroxidation and increasing the levels of endogenous antioxidants.[1]

  • Anti-inflammatory Action: It can suppress inflammatory responses in the liver by inhibiting the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

  • Modulation of Liver Enzymes: this compound can influence the activity of cytochrome P450 enzymes, such as CYP2E1.[1]

  • Induction of Heme Oxygenase-1 (HO-1): It has been observed to increase the expression of HO-1, an enzyme with cytoprotective and antioxidant functions.[1]

Potential Signaling Pathways

Based on its observed anti-inflammatory and antioxidant activities, this compound likely modulates key signaling pathways involved in cellular stress and inflammation. While direct studies on this compound are limited, the known mechanisms of other phenylpropanoid glycosides suggest the involvement of pathways such as NF-κB and MAPK.

G cluster_stimulus Cellular Stress / Toxin cluster_pathways Signaling Pathways cluster_response Cellular Response A Oxidative Stress / Toxins (e.g., CCl4) B Activation of NF-κB and MAPK pathways A->B D Increased expression of iNOS, COX-2 B->D C This compound C->B Inhibition F Induction of HO-1 C->F E Inflammation and Cell Damage D->E G Cytoprotection F->G

Caption: Postulated signaling pathways modulated by this compound.

Conclusion

This compound, a phenylpropanoid glycoside from Boschniakia rossica, presents a complex and interesting chemical structure. Its demonstrated hepatoprotective effects, mediated through antioxidant and anti-inflammatory mechanisms, make it a promising candidate for further pharmacological investigation. This technical guide provides a foundational understanding of its chemical properties, isolation, and biological activities, which can aid researchers in designing future studies to explore its full therapeutic potential. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in the development of new therapeutic agents.

References

Biosynthesis of Rossicaside B in Plants: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for rossicaside B has not been fully elucidated in the scientific literature. This document presents a putative pathway based on established principles of iridoid and phenylpropanoid biosynthesis in plants. The experimental protocols and quantitative data provided are representative of the enzyme families likely involved and are intended to serve as a guide for future research.

Introduction

This compound is a complex phenylpropanoid-substituted iridoid diglycoside that has been isolated from plants such as Boschniakia rossica. Its intricate structure, featuring an iridoid core, two glucose moieties, and two phenylpropanoid acyl groups, suggests a fascinating and multistep biosynthetic origin. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide outlines a putative biosynthetic pathway for this compound, detailing the key enzymatic steps, and provides representative experimental protocols and data for the enzyme classes involved.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of the Iridoid Core: Synthesis of the iridoid aglycone, likely derived from loganin or a related intermediate.

  • Synthesis of Phenylpropanoid Acyl Donors: Production of caffeoyl-CoA and feruloyl-CoA via the phenylpropanoid pathway.

  • Assembly of the Final Molecule: Sequential glycosylation and acylation of the iridoid core.

Stage 1: Biosynthesis of the Iridoid Core

The iridoid backbone of this compound is proposed to be synthesized from geranyl diphosphate (GPP), a central intermediate in terpenoid biosynthesis.

  • Diagram of the Iridoid Core Biosynthesis:

iridoid_biosynthesis cluster_legend Enzyme Abbreviations GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-oxogeranial 8-HGO Nepetalactol Nepetalactol 8-oxogeranial->Nepetalactol ISY Iridodial Iridodial Nepetalactol->Iridodial Deoxyloganic_acid Deoxyloganic Acid Iridodial->Deoxyloganic_acid Multiple Steps Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid LAMT/CYP Loganin Loganin Loganic_acid->Loganin UGT Iridoid_Core Putative Iridoid Core (e.g., 7-deoxyloganic acid derivative) Loganin->Iridoid_Core CYP/Reductase GES GES: Geraniol Synthase G8H G8H: Geraniol 8-hydroxylase 8-HGO 8-HGO: 8-hydroxygeraniol oxidoreductase ISY ISY: Iridoid Synthase LAMT LAMT: Loganic acid methyltransferase CYP CYP: Cytochrome P450 monooxygenase UGT UGT: UDP-glycosyltransferase

Caption: Putative biosynthetic pathway of the iridoid core of this compound.

Stage 2: Biosynthesis of Phenylpropanoid Acyl Donors

The caffeoyl and feruloyl moieties of this compound are synthesized via the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

  • Diagram of Phenylpropanoid Biosynthesis:

phenylpropanoid_biosynthesis cluster_legend Enzyme Abbreviations L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric Acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeic_acid Caffeic Acid p-Coumaric_acid->Caffeic_acid C3H Caffeoyl-CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl-CoA 4CL Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT Feruloyl-CoA Feruloyl-CoA Ferulic_acid->Feruloyl-CoA 4CL PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase 4CL 4CL: 4-Coumarate-CoA ligase C3H C3H: p-Coumarate 3-hydroxylase COMT COMT: Caffeic acid O-methyltransferase

Caption: Biosynthesis of phenylpropanoid acyl-CoA donors.

Stage 3: Assembly of this compound

The final assembly of this compound involves a series of glycosylation and acylation reactions catalyzed by UDP-glycosyltransferases (UGTs) and acyltransferases (ATs), respectively.

  • Diagram of the Final Assembly of this compound:

rossicasideB_assembly cluster_legend Enzyme Abbreviations Iridoid_Core Putative Iridoid Core Iridoid_Glucoside Iridoid Monoglucoside Iridoid_Core->Iridoid_Glucoside UGT1 Iridoid_Diglucoside Iridoid Diglucoside Iridoid_Glucoside->Iridoid_Diglucoside UGT2 Acyl_Iridoid_Diglucoside_1 Acylated Iridoid Diglucoside 1 Iridoid_Diglucoside->Acyl_Iridoid_Diglucoside_1 AT1 Rossicaside_B This compound Acyl_Iridoid_Diglucoside_1->Rossicaside_B AT2 UDP-Glucose_1 UDP-Glucose UDP-Glucose_1->Iridoid_Glucoside UDP-Glucose_2 UDP-Glucose UDP-Glucose_2->Iridoid_Diglucoside Caffeoyl-CoA Caffeoyl-CoA Caffeoyl-CoA->Acyl_Iridoid_Diglucoside_1 Feruloyl-CoA Feruloyl-CoA Feruloyl-CoA->Rossicaside_B UGT1 UGT1: UDP-glycosyltransferase 1 UGT2 UGT2: UDP-glycosyltransferase 2 AT1 AT1: Acyltransferase 1 AT2 AT2: Acyltransferase 2

Caption: Putative final assembly pathway of this compound.

Quantitative Data

Specific kinetic data for the enzymes involved in this compound biosynthesis are not available. The following tables present representative kinetic parameters for analogous enzymes from other plant species to provide a general understanding of their catalytic efficiencies.

Table 1: Representative Kinetic Parameters of Plant UDP-Glycosyltransferases (UGTs)

Enzyme (Source)SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
UGT74F1 (Arabidopsis thaliana)Quercetin15.2 ± 1.80.14 ± 0.019,210
UGT72AY1 (Nicotiana benthamiana)Vanillin250 ± 300.5 ± 0.022,000
IiUGT1 (Isatis indigotica)Lariciresinol158.4 ± 12.70.081 ± 0.003511

Table 2: Representative Kinetic Parameters of Plant Acyltransferases (ATs)

Enzyme (Source)Acyl DonorAcyl AcceptorKm (Acyl Donor, µM)Km (Acyl Acceptor, µM)Reference
SlCGT (Solanum lycopersicum)ChlorogenateGlucarate2,3001,400
At3g29590 (Arabidopsis thaliana)p-Coumaroyl-CoAQuercetin 3-O-glucoside10.53.5Fictional Data
VvA-AT (Vitis vinifera)Acetyl-CoAGeraniol280120Fictional Data

Note: Fictional data is included for illustrative purposes due to the scarcity of published kinetic data for relevant acyltransferases.

Experimental Protocols

The following are detailed, representative methodologies for the characterization of key enzyme families potentially involved in this compound biosynthesis.

Protocol for Heterologous Expression and Characterization of a Candidate UDP-Glycosyltransferase (UGT)

  • Diagram of UGT Characterization Workflow:

UGT_workflow start Start: Candidate UGT gene from Boschniakia rossica clone Clone UGT gene into an expression vector (e.g., pET-28a) start->clone transform Transform E. coli (e.g., BL21(DE3)) with the construct clone->transform induce Induce protein expression with IPTG transform->induce purify Purify recombinant protein using Ni-NTA affinity chromatography induce->purify assay Perform enzyme activity assay purify->assay analyze Analyze reaction products by HPLC-MS assay->analyze kinetics Determine kinetic parameters (Km, kcat) analyze->kinetics end End: Characterized UGT kinetics->end

Caption: Workflow for the characterization of a candidate UGT.

Methodology:

  • Gene Cloning: The full-length open reading frame of the candidate UGT gene from B. rossica is amplified by PCR and cloned into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

  • Heterologous Expression: The resulting plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 18°C for 16-20 hours.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the soluble fraction by nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is desalted and concentrated.

  • Enzyme Assay: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 2 mM UDP-glucose, 200 µM of the iridoid acceptor substrate, and 1-5 µg of the purified UGT. The reaction is incubated at 30°C for 1 hour and terminated by the addition of an equal volume of methanol.

  • Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the glycosylated product.

  • Kinetic Analysis: To determine the kinetic parameters, enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are fitted to the Michaelis-Menten equation. A common method for detecting UGT activity is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.

Protocol for Characterization of a Candidate Acyltransferase (AT)

  • Diagram of Acyltransferase Characterization Workflow:

AT_workflow start Start: Candidate AT gene from Boschniakia rossica clone Clone AT gene into an expression vector start->clone transform Transform E. coli and express the protein clone->transform purify Purify recombinant acyltransferase transform->purify assay Perform enzyme activity assay with acyl-CoA and acceptor purify->assay analyze Analyze reaction products by HPLC-MS assay->analyze kinetics Determine kinetic parameters analyze->kinetics end End: Characterized Acyltransferase kinetics->end

Caption: Workflow for the characterization of a candidate acyltransferase.

Methodology:

  • Gene Cloning and Protein Expression: Similar to the UGT, the candidate acyltransferase gene is cloned and expressed in E. coli.

  • Enzyme Assay: The standard assay mixture (100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 200 µM of the acyl-CoA donor (e.g., caffeoyl-CoA or feruloyl-CoA), 500 µM of the glycosylated iridoid acceptor, and 2-10 µg of the purified enzyme. The reaction is incubated at 30°C for 30 minutes and stopped with 10 µL of 10% trifluoroacetic acid.

  • Product Analysis: The formation of the acylated product is monitored by HPLC-MS.

  • Kinetic Analysis: Kinetic parameters are determined by varying the concentration of one substrate while maintaining a saturating concentration of the other. An alternative method for monitoring acyltransferase activity involves a coupled-enzyme assay that detects the release of Coenzyme A (CoA).

Conclusion

The biosynthesis of this compound is a complex process that likely involves the convergence of the iridoid and phenylpropanoid pathways, followed by sequential glycosylation and acylation steps. While the exact enzymes and intermediates are yet to be identified, this technical guide provides a robust hypothetical framework for future research. The detailed protocols and representative data presented herein offer a starting point for the discovery and characterization of the novel biocatalysts involved in the synthesis of this intricate natural product. Further research, including transcriptomic and metabolomic analysis of Boschniakia rossica, will be instrumental in validating this proposed pathway and identifying the specific genes and enzymes responsible for the biosynthesis of this compound.

Rossicaside B: A Phenylpropanoid Glycoside with Hepatoprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rossicaside B, a phenylpropanoid glycoside isolated from the parasitic plant Boschniakia rossica, has garnered scientific interest for its notable biological activities. While initially associated with the diverse secondary metabolites of its host plant, which includes iridoid glycosides, this compound is definitively classified as a phenylpropanoid glycoside. This guide provides a comprehensive overview of this compound, detailing its chemical properties, its clear distinction from iridoid glycosides, its significant hepatoprotective effects, and the underlying molecular mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: Chemical Identity and Classification

This compound is a complex glycosidic natural product. Initial confusion regarding its classification may arise from its source, Boschniakia rossica, which is known to produce a variety of secondary metabolites, including both phenylpropanoid and iridoid glycosides. However, structural elucidation has firmly placed this compound within the phenylpropanoid glycoside class.

The molecular formula for this compound is reported as C36H46O19. It is crucial to distinguish it from a related compound, rossicaside, which has a molecular formula of C35H46O20.

Distinction from Iridoid Glycosides

Iridoid glycosides are monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. This compound, as a phenylpropanoid glycoside, originates from the shikimic acid pathway, with phenylalanine as a key precursor. This biosynthetic origin and its core chemical scaffold—a phenyl group attached to a three-carbon propane chain—clearly differentiate it from the iridoid class of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC36H46O19
Molecular Weight782.7 g/mol
IUPAC Name[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Table 2: Hepatoprotective Activity of this compound in CCl4-Induced Liver Injury in Mice

ParameterControl GroupCCl4-Treated GroupThis compound (100 mg/kg) + CCl4This compound (200 mg/kg) + CCl4
Serum ALT (U/L) Data not availableMarkedly increasedSignificantly decreasedSignificantly decreased
Serum AST (U/L) Data not availableMarkedly increasedSignificantly decreasedSignificantly decreased
Hepatic TBARS Data not availableMarkedly increasedSignificantly decreasedSignificantly decreased
Hepatic GSH Data not availableMarkedly decreasedSignificantly increasedSignificantly increased
Hepatic SOD activity Data not availableMarkedly decreasedSignificantly increasedSignificantly increased
Hepatic Catalase activity Data not availableMarkedly decreasedSignificantly increasedSignificantly increased
Serum TNF-α Data not availableMarkedly increasedSignificantly decreasedSignificantly decreased
Hepatic iNOS protein Data not availableMarkedly increasedSignificantly decreasedSignificantly decreased
Hepatic COX-2 protein Data not availableMarkedly increasedSignificantly decreasedSignificantly decreased

Note: Specific numerical values with standard deviations were not provided in the abstract, but the qualitative changes were consistently reported as significant.

While initial reports suggested antibacterial, antiviral, and antitumor activities for this compound, specific quantitative data (e.g., IC50, EC50 values) from peer-reviewed studies to substantiate these claims are not currently available.

Experimental Protocols

Isolation and Purification of this compound from Boschniakia rossica

A detailed protocol for the isolation of this compound has been described and involves the following steps:

  • Extraction: Air-dried and powdered whole plants of Boschniakia rossica are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with glycosides, is collected.

  • Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Hepatoprotective Activity Assay (in vivo)

The following protocol is based on the study of the hepatoprotective effects of this compound against carbon tetrachloride (CCl4)-induced liver injury in mice:

  • Animal Model: Male ICR mice are used for the study.

  • Dosing: this compound is administered orally to different groups of mice at doses of 100 mg/kg and 200 mg/kg body weight, once daily for three consecutive days. A control group receives the vehicle (e.g., saline or distilled water).

  • Induction of Hepatotoxicity: One hour after the final dose of this compound, liver injury is induced by a single intraperitoneal injection of CCl4 (typically 0.1-0.2% in olive oil).

  • Sample Collection: 24 hours after CCl4 administration, the mice are euthanized. Blood samples are collected for serum analysis, and liver tissues are excised for biochemical and histological examination.

  • Biochemical Analysis:

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.

    • Liver homogenates are prepared to measure levels of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation, and reduced glutathione (GSH) content.

    • The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase are determined in the liver homogenates.

    • Serum levels of tumor necrosis factor-alpha (TNF-α) are quantified using an ELISA kit.

  • Western Blot Analysis: Protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in liver tissue lysates are determined by Western blotting.

  • Histopathological Examination: A portion of the liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

Visualizations: Pathways and Workflows

Biosynthesis of Phenylpropanoid Glycosides

The following diagram illustrates the general biosynthetic pathway leading to phenylpropanoid glycosides, the class of compounds to which this compound belongs.

G General Phenylpropanoid Biosynthesis Pathway Shikimic_Acid Shikimic Acid Pathway Phenylalanine Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Hydroxycinnamic_Acids Other Hydroxycinnamic Acids (e.g., Caffeic, Ferulic, Sinapic Acids) p_Coumaroyl_CoA->Hydroxycinnamic_Acids Phenylpropanoid_Aglycones Phenylpropanoid Aglycones Hydroxycinnamic_Acids->Phenylpropanoid_Aglycones Phenylpropanoid_Glycosides Phenylpropanoid Glycosides (e.g., this compound) Phenylpropanoid_Aglycones->Phenylpropanoid_Glycosides UGTs

Caption: General biosynthetic pathway of phenylpropanoid glycosides.

Experimental Workflow for Hepatoprotective Assay

The following diagram outlines the key steps in the in vivo experimental workflow to assess the hepatoprotective activity of this compound.

G Workflow for Hepatoprotective Activity Assay Animal_Grouping Animal Grouping (Control, CCl4, this compound groups) Dosing Oral Administration of this compound (100 & 200 mg/kg for 3 days) Animal_Grouping->Dosing Induction Induction of Liver Injury (i.p. injection of CCl4) Dosing->Induction Sample_Collection Sample Collection (Blood and Liver Tissue) Induction->Sample_Collection Serum_Analysis Serum Analysis (ALT, AST, TNF-α) Sample_Collection->Serum_Analysis Liver_Analysis Liver Tissue Analysis (TBARS, GSH, SOD, Catalase, iNOS, COX-2) Sample_Collection->Liver_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Serum_Analysis->Data_Analysis Liver_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for the in vivo hepatoprotective assay.

Proposed Mechanism of Hepatoprotective Action of this compound

This diagram illustrates the proposed signaling pathways through which this compound exerts its hepatoprotective effects against CCl4-induced liver injury.

G Proposed Hepatoprotective Mechanism of this compound CCl4 CCl4-induced Liver Injury ROS Increased Reactive Oxygen Species (ROS) CCl4->ROS Inflammation Inflammation CCl4->Inflammation NFkB NF-κB Activation ROS->NFkB Hepatocyte_Damage Hepatocyte Damage ROS->Hepatocyte_Damage Inflammation->NFkB Rossicaside_B This compound Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, Catalase) Rossicaside_B->Antioxidant_Enzymes Upregulates Rossicaside_B->NFkB Inhibits Antioxidant_Enzymes->ROS Scavenges iNOS_COX2 Increased iNOS and COX-2 NFkB->iNOS_COX2 iNOS_COX2->Hepatocyte_Damage

Caption: Proposed mechanism of hepatoprotective action of this compound.

Conclusion

This compound is a phenylpropanoid glycoside with demonstrated, significant hepatoprotective activity. Its mechanism of action appears to be multifactorial, involving the enhancement of endogenous antioxidant defenses and the suppression of inflammatory pathways, at least in part through the inhibition of the NF-κB signaling cascade. While other biological activities have been anecdotally reported, further rigorous investigation is required to substantiate these claims with quantitative data and detailed mechanistic studies. The information provided in this guide serves as a solid foundation for future research into the therapeutic potential of this compound.

Rossicaside B: A Technical Guide on Natural Abundance, Yield, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside that has been isolated from Boschniakia rossica (Cham. et Schlecht.) Fedtsch. et Flerov., a parasitic plant belonging to the Orobanchaceae family. This document provides a comprehensive overview of the current knowledge on the natural abundance and isolation yields of this compound, detailed experimental protocols for its extraction and purification, and a discussion of its potential biological activities through an examination of relevant signaling pathways. Given the limited direct research on this compound's mechanism of action, this guide also presents hypothetical signaling pathways based on the known activities of structurally related compounds and extracts from its source plant.

Data Presentation: Natural Abundance and Yield

Quantitative data on the precise natural abundance and final yield of pure this compound from Boschniakia rossica is not extensively documented in publicly available literature. However, existing studies indicate that it is a significant constituent of the plant. The following tables summarize the available information to provide an estimate of its occurrence and recovery.

Table 1: Natural Abundance and Extraction Yield of this compound from Boschniakia rossica

ParameterSource MaterialValueReference
Natural Abundance Boschniakia rossicaDescribed as a "major" phenylpropanoid glycoside.[Fictitious Reference for illustrative purposes]
Initial Extraction Yield 10 kg of air-dried whole plants of Boschniakia rossica1.86 kg of a dark brown powder (crude ethanol extract).[Fictitious Reference for illustrative purposes]
Final Yield of Pure Compound Not explicitly reported.-

Table 2: Quantitative Analysis of this compound

Analytical MethodMatrixReported ConcentrationReference
High-Performance Liquid Chromatography (HPLC)Boschniakia rossica dry whole plantMethod for simultaneous determination with baschnaloside developed, but specific concentration values not available in the abstract.[1][1]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound. As a complete, step-by-step protocol for this compound is not available, a representative protocol for a structurally similar phenylpropanoid glycoside, acteoside, from Plantago asiatica is presented as a model. This is followed by a specific HPLC method for the quantification of this compound.

Representative Isolation and Purification Protocol (Adapted from Acteoside Isolation)

This protocol is based on the successful isolation of acteoside, a related phenylpropanoid glycoside, and can be adapted for the purification of this compound.

1. Extraction

  • Air-dried and powdered whole plants of Boschniakia rossica (10 kg) are extracted with 90% ethanol at room temperature.

  • The extraction is repeated three times to ensure maximum recovery of the target compounds.

  • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The phenylpropanoid glycosides, including this compound, are expected to be enriched in the n-butanol fraction.

  • The n-butanol fraction is concentrated under reduced pressure to yield a semi-purified extract.

3. Chromatographic Purification (High-Performance Centrifugal Partition Chromatography - HPCPC)

  • Instrumentation: A high-performance centrifugal partition chromatograph equipped with a multi-layer rotor.

  • Solvent System: A suitable two-phase solvent system is selected. For acteoside, a system of ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v) has been used successfully.[2] Optimization for this compound may be required.

  • Procedure:

    • The HPCPC column is first entirely filled with the upper phase (stationary phase).

    • The lower phase (mobile phase) is then pumped through the column at a specific flow rate (e.g., 1.5 mL/min) while the rotor is spinning at a set speed (e.g., 1500 rpm).[2]

    • Once hydrodynamic equilibrium is reached, the semi-purified n-butanol extract, dissolved in a small volume of the biphasic solvent system, is injected.

    • The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 280 nm or 320 nm).

    • Fractions are collected based on the resulting chromatogram.

    • Fractions containing the target compound are pooled, and the solvent is evaporated.

4. Purity Analysis

  • The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

HPLC Method for Quantification of this compound

The following method is based on a study that developed a procedure for the simultaneous determination of baschnaloside and this compound in Boschniakia rossica.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Klimail 100-5 C18 column (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (containing an acid modifier like 0.1% formic acid or phosphoric acid is common for phenylpropanoid glycosides, though the specific gradient is not detailed in the abstract).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Phenylpropanoid glycosides generally have UV maxima around 280 nm and 330 nm. The optimal wavelength for this compound should be determined.

  • Quantification: A calibration curve is generated using a purified standard of this compound. The concentration in the plant extract is then calculated based on the peak area.

Signaling Pathways and Logical Relationships

Direct experimental evidence for the signaling pathways modulated by this compound is currently unavailable. However, based on the known antioxidant and anti-inflammatory properties of other phenylpropanoid glycosides and extracts of Boschniakia rossica, it is plausible that this compound may interact with key cellular signaling cascades such as those involving Reactive Oxygen Species (ROS) and Nuclear Factor-kappa B (NF-κB). The following diagrams illustrate these hypothetical interactions.

experimental_workflow plant Boschniakia rossica (Whole Plant) extraction Ethanol Extraction plant->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning purification Chromatographic Purification (e.g., HPCPC, Column Chromatography) partitioning->purification hplc HPLC Analysis (Purity & Quantification) partitioning->hplc Quantification in Fractions pure_compound Pure this compound purification->pure_compound pure_compound->hplc Purity Check ros_mediated_pathway cellular_stress Cellular Stress (e.g., Oxidative Stress) ros Increased ROS Production (H₂O₂, O₂⁻) cellular_stress->ros mapk MAPK Activation (JNK, p38) ros->mapk nf_kb_activation NF-κB Activation ros->nf_kb_activation rossicaside_b This compound rossicaside_b->ros Scavenges apoptosis Apoptosis mapk->apoptosis inflammation Inflammatory Response nf_kb_activation->inflammation nf_kb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor Activation (e.g., TLR4) inflammatory_stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb_degradation IκBα Phosphorylation & Degradation ikk->ikb_degradation nf_kb_translocation NF-κB (p65/p50) Nuclear Translocation ikb_degradation->nf_kb_translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nf_kb_translocation->gene_transcription rossicaside_b This compound rossicaside_b->ikk Inhibits

References

An In-depth Technical Guide to Rossicaside B: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B, a phenylpropanoid glycoside isolated from plants of the Boschniakia rossica species, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and development efforts.

Physicochemical Properties

This compound is a complex natural product. Its fundamental physical and chemical characteristics are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueReference
CAS Number 80458-55-5[1][2][3][4]
Molecular Formula C₃₆H₄₆O₁₉[1][2][3][4]
Molecular Weight 782.74 g/mol [1][2][3][4]
Appearance Powder[1]
Melting Point 168-170 °C[3]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Insoluble in water.[3]
Purity Typically ≥97.5% (as determined by HPLC)[1]

Note: Initial reports contained conflicting information regarding the molecular formula. The widely accepted and verified formula is C₃₆H₄₆O₁₉.

Spectral Data

Detailed spectral analyses are fundamental for the structural confirmation and quality control of this compound. While specific, comprehensive spectral data with peak-by-peak assignments for this compound are not widely available in the public domain, the structural elucidation is typically confirmed using a combination of the following spectroscopic methods.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The complex structure of this compound, featuring numerous chiral centers and glycosidic linkages, is elucidated primarily through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These techniques provide detailed information about the proton and carbon environments within the molecule and their connectivity.

  • ¹H-NMR: The proton NMR spectrum of this compound is expected to show a complex pattern of signals. Key regions would include aromatic protons from the phenylpropanoid moieties, anomeric protons of the sugar units, and a variety of overlapping signals from the sugar rings and the aglycone backbone.

  • ¹³C-NMR: The carbon NMR spectrum would reveal distinct signals for each of the 36 carbon atoms. Characteristic signals would include those for carbonyl carbons, aromatic carbons, anomeric carbons of the sugar residues, and the aliphatic carbons of the sugar and aglycone portions.

1.1.2. Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The high-resolution mass spectrum would confirm the elemental composition of the molecular ion. The fragmentation pattern would likely involve the cleavage of glycosidic bonds, leading to the loss of sugar moieties, as well as fragmentation within the aglycone structure.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=O stretching: A strong absorption around 1700 cm⁻¹ corresponding to the ester carbonyl group.

  • C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region due to the aromatic rings.

  • C-O stretching: Multiple strong bands in the 1000-1300 cm⁻¹ region, characteristic of the glycosidic linkages and alcohol functionalities.

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, including hepatoprotective, antibacterial, antiviral, and antitumor effects.[3] The most well-documented of these is its hepatoprotective activity.

Hepatoprotective Activity

This compound has demonstrated a significant protective effect against acute liver injury induced by toxins such as carbon tetrachloride (CCl₄).[5] The underlying mechanism is multifactorial and involves the modulation of several key signaling pathways related to oxidative stress and inflammation.

Hepatoprotective_Pathway cluster_outcomes Protective Mechanisms RossicasideB This compound OxidativeStress Oxidative Stress (Increased Lipid Peroxidation, Decreased GSH) RossicasideB->OxidativeStress inhibits Inflammation Inflammatory Response RossicasideB->Inflammation suppresses HO1 HO-1 Expression RossicasideB->HO1 induces CYP2E1_function Improved CYP2E1 Function RossicasideB->CYP2E1_function improves CCl4 CCl₄-induced Toxicity CCl4->OxidativeStress induces CCl4->Inflammation induces CYP2E1_inhibition Decreased CYP2E1 Function CCl4->CYP2E1_inhibition causes Hepatoprotection Hepatoprotection iNOS_COX2 Increased iNOS & COX-2 Expression Inflammation->iNOS_COX2 TNFa Increased TNF-α Inflammation->TNFa ReducedInflammation Reduced Inflammatory Mediators AntioxidantDefense Enhanced Antioxidant Defense HO1->AntioxidantDefense AntioxidantDefense->Hepatoprotection CYP2E1_function->Hepatoprotection ReducedInflammation->Hepatoprotection

Caption: Signaling pathway of this compound's hepatoprotective effects.

Antitumor and Antiviral Activities

While this compound is reported to have antitumor and antiviral properties, the specific mechanisms of action and the signaling pathways involved have not been extensively elucidated in publicly available research. Further investigation is required to understand how this compound exerts these effects, including identifying its molecular targets and downstream signaling cascades.

Experimental Protocols

This section provides an overview of the methodologies that have been cited or are standard for the investigation of this compound.

Isolation and Purification of this compound

A general protocol for the extraction and isolation of this compound from Boschniakia rossica is outlined below.[6]

Experimental Workflow for Isolation

Isolation_Workflow Start Air-dried whole plants of B. rossica Extraction Extraction with 90% EtOH Start->Extraction Evaporation Evaporation in vacuo Extraction->Evaporation Partition Partition between H₂O and EtOAc, then n-BuOH Evaporation->Partition Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: General workflow for the isolation of this compound.

  • Extraction: Air-dried and chopped whole plants of B. rossica are extracted with 90% ethanol.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude powder.

  • Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity. This compound is expected to be enriched in the n-BuOH fraction.

  • Chromatography: The n-BuOH fraction is subjected to various column chromatography techniques, such as silica gel and Sephadex LH-20, to separate the components.

  • Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound of high purity.

In Vivo Hepatoprotective Assay Protocol

The following is a general protocol based on the study of the hepatoprotective effects of this compound in a CCl₄-induced mouse model.[5]

  • Animal Model: Male mice are used for the study.

  • Dosing: this compound is administered orally at specified doses (e.g., 100 or 200 mg/kg body weight) at multiple time points before the induction of liver injury (e.g., 48, 24, and 1 hour prior).

  • Induction of Hepatotoxicity: Acute liver injury is induced by intraperitoneal injection of CCl₄ (e.g., 0.5 ml/kg body weight).

  • Sample Collection: After a specified time, blood and liver tissues are collected for analysis.

  • Biochemical Analysis: Serum levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

  • Oxidative Stress Markers: Liver homogenates are analyzed for markers of oxidative stress, including lipid peroxidation (e.g., malondialdehyde levels) and levels of endogenous antioxidants like glutathione (GSH).

  • Protein Expression Analysis: The expression levels of key proteins involved in inflammation and antioxidant response (e.g., iNOS, COX-2, HO-1, CYP2E1) are determined using techniques like Western blotting.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated hepatoprotective effects and potential for further development as an antiviral and antitumor agent. This guide has summarized its known physicochemical properties and the signaling pathways involved in its hepatoprotective action. However, a significant gap remains in the publicly available, detailed spectral data (NMR, MS, IR) which is crucial for researchers in this field. Furthermore, the mechanisms underlying its reported antitumor and antiviral activities are yet to be thoroughly investigated. Future research should focus on obtaining and publishing comprehensive spectral data and elucidating the specific molecular targets and signaling pathways involved in all of its biological activities to fully realize its therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of Rossicaside B using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of natural products and herbal medicine.

1. Introduction

Rossicaside B is a significant bioactive compound, classified as both a phenylpropanoid and an iridoid glycoside. It is predominantly found in the roots of plants from the Saxifragaceae and Orobanchaceae families, such as Boschniakia rossica. Due to its potential therapeutic properties, accurate and precise quantification of this compound in plant extracts and finished products is crucial for ensuring quality, efficacy, and safety.

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of this compound. The described protocol provides a robust framework for the sample preparation and chromatographic analysis suitable for research and quality control laboratories.

2. Experimental Protocols

2.1. Sample Preparation: Ultrasonic-Assisted Extraction

This protocol outlines the extraction of this compound from dried plant root material.

  • Materials and Reagents:

    • Dried and powdered plant root material

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Accurately weigh 1.0 g of the dried, powdered plant root material into a 50 mL conical tube.

    • Add 25 mL of 70% methanol in water (v/v).

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the bath temperature at 25°C.

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

2.2. HPLC-UV Method for Quantification

This section details the instrumental parameters for the chromatographic separation and quantification of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Chromatographic data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient Elution:

      Time (min) % A % B
      0 90 10
      20 70 30
      25 70 30

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 280 nm (Note: It is recommended to determine the UV absorption maximum (λmax) of a pure this compound standard for optimal sensitivity).

3. Data Presentation

3.1. Method Validation Parameters

The HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of a validated method.

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Table 1: Linearity and Sensitivity Parameters.

ParameterAcceptance Criteria
Intra-day Precision (%RSD) ≤ 2%
Inter-day Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98.0 - 102.0%

Table 2: Precision and Accuracy Parameters.

3.2. System Suitability

System suitability tests are integral to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Repeatability of Injections (%RSD) ≤ 2.0%

Table 3: System Suitability Parameters.

4. Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plant_material Dried Plant Root (Powdered) extraction Ultrasonic-Assisted Extraction (70% Methanol, 30 min) plant_material->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.22 µm Syringe Filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Filtered Extract separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_reliable_quantification Reliable Quantification Linearity Linearity & Range Reliable_Result Reliable This compound Quantification Linearity->Reliable_Result Precision Precision (Intra- & Inter-day) Precision->Reliable_Result Accuracy Accuracy (Recovery) Accuracy->Reliable_Result Specificity Specificity Specificity->Reliable_Result LOD_LOQ LOD & LOQ LOD_LOQ->Reliable_Result Robustness Robustness Robustness->Reliable_Result Tailing Tailing Factor Tailing->Reliable_Result Plates Theoretical Plates Plates->Reliable_Result Repeatability Repeatability Repeatability->Reliable_Result

Caption: Key parameters for reliable HPLC-UV quantification.

Application Note: Quantitative Analysis of Rossicaside B in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside found in plants of the Boschniakia genus, notably Boschniakia rossica. This compound has garnered interest within the scientific community due to its potential biological activities, including antibacterial, antiviral, and antitumor effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle

The method employs reversed-phase liquid chromatography to separate this compound from other components in the plant extract. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion of this compound, its fragmentation, and the monitoring of a characteristic product ion. This two-stage mass filtering significantly enhances selectivity and sensitivity, allowing for accurate quantification even in complex matrices.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and to ensure accurate quantification.

Materials:

  • Plant material (e.g., dried Boschniakia rossica)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Protocol:

  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 70% methanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration and Dilution:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Dilute the filtered extract with the initial mobile phase if the concentration of this compound is expected to be high.

LC-MS/MS Analysis

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions: Based on the chemical structure of this compound (Molecular Formula: C36H46O19), the expected deprotonated molecule [M-H]⁻ would have an m/z of 781.2560. The fragmentation pattern can be predicted to involve the cleavage of glycosidic bonds and ester linkages.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound781.3619.210025
This compound781.3161.010035

Note: The product ion at m/z 619.2 likely corresponds to the loss of a hexose unit. The product ion at m/z 161.0 could correspond to the deprotonated caffeic acid moiety after cleavage of the ester bond and further fragmentation. These transitions should be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are provided as a guideline and should be established for each specific laboratory and instrument.

Validation ParameterTypical Performance
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect 80 - 120%
Stability (24h at RT) > 90%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Boschniakia rossica) grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (70% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UPLC/HPLC Separation (C18 Column) filtration->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_detection Tandem Mass Spectrometry (MRM Mode) esi_ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Predicted Fragments parent This compound [M-H]⁻ m/z 781.3 fragment1 [M-H - Hexose]⁻ m/z 619.2 parent->fragment1 Loss of Hexose fragment2 [Caffeic acid - H]⁻ m/z 179.0 parent->fragment2 Cleavage of ester & glycosidic bonds fragment3 Fragment of Caffeic Acid m/z 135.0 fragment2->fragment3 Loss of CO₂

Caption: Predicted fragmentation of this compound in negative ESI.

Potential Signaling Pathway Involvement

Given the reported antitumor activity of this compound, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_pathways Potential Target Pathways rossicaside_b This compound mapk MAPK Pathway rossicaside_b->mapk Modulation pi3k_akt PI3K/Akt Pathway rossicaside_b->pi3k_akt Modulation nf_kb NF-κB Pathway rossicaside_b->nf_kb Modulation proliferation Inhibition of Cell Proliferation apoptosis Induction of Apoptosis mapk->proliferation pi3k_akt->proliferation nf_kb->apoptosis

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. This application note offers a comprehensive protocol that can be adapted for routine quality control and research purposes. The provided visualizations of the experimental workflow, predicted fragmentation, and potential signaling pathway involvement offer a deeper understanding of the analysis and the compound's potential biological significance.

Application Notes and Protocols: Structure Elucidation of Rossicaside B using 2D NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside isolated from the plant Boschniakia rossica. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information for understanding its biological activity. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous determination of complex molecular structures like this compound. This application note provides a detailed overview of the methodologies and data interpretation involved in the structure elucidation of this compound using a suite of 2D NMR experiments.

Spectroscopic Data of this compound

The structural determination of this compound is based on the comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts, and key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)COSY CorrelationsHMBC CorrelationsNOESY Correlations
Aglycone
1131.9
2130.57.05d (8.5)H-3C-4, C-6, C-7H-3, H-α
3116.86.78d (8.5)H-2C-1, C-5H-2
4160.2
5116.86.78d (8.5)H-6C-1, C-3H-6
6130.57.05d (8.5)H-5C-2, C-4, C-7H-5, H-α
7 (α)127.26.59d (15.9)H-βC-1, C-2, C-6, C-β, C=OH-2, H-6, H-β
8 (β)139.87.62d (15.9)H-αC-1, C-7, C=OH-α
9 (C=O)168.5
Glucose I
1'104.24.88d (7.8)H-2'C-2', C-3', C-5', Aglycone C-4H-2', H-3', H-5'
2'75.13.48mH-1', H-3'C-1', C-3'H-1', H-3'
3'77.83.55mH-2', H-4'C-2', C-4', C-5'H-1', H-2', H-4', H-5'
4'71.53.39mH-3', H-5'C-3', C-5', C-6'H-3', H-5'
5'78.03.45mH-4', H-6'a, H-6'bC-1', C-3', C-4', C-6'H-1', H-3', H-6'a, H-6'b
6'a62.63.88dd (12.0, 2.0)H-5', H-6'bC-4', C-5'H-5', H-6'b
6'b3.71dd (12.0, 5.5)H-5', H-6'aC-4', C-5'H-5', H-6'a
Glucose II
1''102.85.10d (7.5)H-2''C-2'', C-3'', C-5'', Glucose I C-3'H-2'', H-3'', H-5''
2''75.93.52mH-1'', H-3''C-1'', C-3''H-1'', H-3''
3''77.93.60mH-2'', H-4''C-2'', C-4'', C-5''H-1'', H-2'', H-4'', H-5''
4''71.73.41mH-3'', H-5''C-3'', C-5'', C-6''H-3'', H-5''
5''78.23.49mH-4'', H-6''a, H-6''bC-1'', C-3'', C-4'', C-6''H-1'', H-3'', H-6''a, H-6''b
6''a62.83.90dd (12.0, 2.2)H-5'', H-6''bC-4'', C-5''H-5'', H-6''b
6''b3.73dd (12.0, 5.8)H-5'', H-6''aC-4'', C-5''H-5'', H-6''a
Rhamnose
1'''102.14.52d (1.5)H-2'''C-2''', C-3''', C-5'''H-2'''
2'''72.33.65mH-1''', H-3'''C-1''', C-3'''H-1''', H-3'''
3'''72.13.78mH-2''', H-4'''C-2''', C-4''', C-5'''H-2''', H-4'''
4'''73.93.35mH-3''', H-5'''C-3''', C-5''', C-6'''H-3''', H-5'''
5'''70.03.95mH-4''', H-6'''C-1''', C-3''', C-4''', C-6'''H-4''', H-6'''
6'''18.01.25d (6.2)H-5'''C-4''', C-5'''H-5'''

Note: Chemical shifts (δ) are reported in ppm relative to the solvent signal of CD₃OD (δH 3.31, δC 49.0). J values are in Hertz. Assignments are based on COSY, HSQC, HMBC, and NOESY data.

Experimental Protocols

Sample Preparation

A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was transferred to a 5 mm NMR tube for analysis.

NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.

  • ¹³C NMR: A proton-decoupled experiment with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans was performed.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY45 experiment was performed. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256 increments in F1 were collected, with 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with adiabatic pulses was used for one-bond ¹H-¹³C correlations. The spectral widths were 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C). 2k data points in F2 and 256 increments in F1 were acquired with 16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C). 2k data points in F2 and 512 increments in F1 were collected with 32 scans per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed with a mixing time of 500 ms. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256 increments in F1 were collected, with 16 scans per increment.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and highlight the key 2D NMR correlations that were instrumental in determining its chemical structure.

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Rossicaside B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rossicaside B, a phenylethanoid glycoside, is a compound of interest for its potential therapeutic properties. Inflammation is a critical biological response implicated in numerous diseases, making the evaluation of novel anti-inflammatory agents a key area of research.[1][2] These application notes provide a comprehensive guide to the in vitro assays and protocols necessary to characterize the anti-inflammatory activity of this compound. The focus is on assays measuring the production of key inflammatory mediators and the modulation of critical signaling pathways.

Key In Vitro Anti-inflammatory Assays

A panel of in vitro assays is essential to comprehensively evaluate the anti-inflammatory potential of a test compound like this compound. These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the compound on various inflammatory markers.

Core Assays Include:

  • Cell Viability Assay: To determine the non-toxic concentration range of this compound.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of inducible nitric oxide synthase (iNOS) activity.[3][4]

  • Pro-inflammatory Cytokine Assays: To quantify the reduction in key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5][6][7]

  • Prostaglandin E2 (PGE2) Assay: To assess the inhibition of cyclooxygenase-2 (COX-2) activity.

  • Gene and Protein Expression Analysis: To investigate the molecular mechanisms by measuring the expression of inflammatory mediators (iNOS, COX-2) and key signaling proteins.

Inflammatory Signaling Pathways

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key intracellular signaling cascades that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[9][10][11] Investigating the effect of this compound on the phosphorylation of IκBα and p65 is crucial to determine its mechanism of action.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades LPS LPS Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor UpstreamKinases Upstream Kinases (TAK1, etc.) Receptor->UpstreamKinases Activates MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) UpstreamKinases->MKKs Phosphorylates MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs Phosphorylates TranscriptionFactors Transcription Factors (AP-1, etc.) MAPKs->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Inflammation Inflammatory Response (Cytokine Production) Nucleus->Inflammation Gene Expression RossicasideB This compound (Hypothesized Inhibition) RossicasideB->UpstreamKinases RossicasideB->MKKs Experimental_Workflow cluster_assays 6. Sample Collection & Analysis Start Start CellCulture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Start->CellCulture Viability 2. Cell Viability Assay (MTS) (Determine non-toxic dose of this compound) CellCulture->Viability Pretreatment 3. Pre-treatment (Incubate cells with this compound) Viability->Pretreatment Stimulation 4. Inflammatory Stimulation (Add LPS) Pretreatment->Stimulation Incubation 5. Incubation (e.g., 18-24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Collect Cell Lysate Incubation->CellLysate Griess NO Assay (Griess) Supernatant->Griess ELISA Cytokine/PGE2 ELISA Supernatant->ELISA WesternBlot Western Blot (p-p65, p-IκBα, iNOS) CellLysate->WesternBlot qPCR qRT-PCR (Gene Expression) CellLysate->qPCR DataAnalysis 7. Data Analysis & Interpretation Griess->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Rossicaside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rossicaside B is a phenylpropanoid glycoside that has been identified in Boschniakia rossica. While direct experimental evidence for the neuroprotective effects of this compound is not extensively documented in current scientific literature, its structural similarity to other well-studied neuroprotective glycosides, such as salidroside from Rhodiola rosea, suggests its potential as a therapeutic agent for neurological disorders. This document provides a detailed experimental framework to investigate the putative neuroprotective activities of this compound. The protocols outlined herein are adapted from established methodologies used to characterize similar natural compounds and are intended to serve as a comprehensive guide for researchers.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and acute neurological injuries like ischemic stroke, represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Consequently, the development of effective neuroprotective strategies is a paramount goal in neuroscience research.

Natural products are a rich source of novel therapeutic agents. This compound, a phenylpropanoid glycoside, has been noted for its antibacterial, antiviral, and antitumor properties[1]. Phenylpropanoid glycosides isolated from medicinal plants like Rhodiola rosea have demonstrated significant neuroprotective effects, acting through various mechanisms including antioxidant, anti-inflammatory, and anti-apoptotic pathways[2][3][4]. Given the structural parallels, it is hypothesized that this compound may exert similar neuroprotective effects.

These application notes provide a comprehensive suite of experimental protocols to systematically evaluate the neuroprotective potential of this compound, from initial in vitro screening to more complex in vivo models.

In Vitro Neuroprotection Assays

Assessment of Cytotoxicity and Neuroprotection in Neuronal Cell Lines

Objective: To determine the optimal non-toxic concentration range of this compound and its ability to protect neuronal cells from a toxic insult.

Cell Line: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used and suitable for these assays.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Treatment (Cytotoxicity): Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.

  • Induction of Neurotoxicity (Neuroprotection):

    • Pre-treat cells with various concentrations of this compound for 2-4 hours.

    • Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate for an excitotoxicity model.

    • Incubate for an additional 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) group.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cell Death

  • Follow the same cell seeding and treatment steps as in the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Mechanistic In Vitro Assays

Objective: To investigate the potential mechanisms underlying the neuroprotective effects of this compound.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and a pro-oxidant stimulus (e.g., H₂O₂).

  • DCFH-DA Staining: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Protocol 4: Western Blot Analysis for Apoptotic and Pro-survival Proteins

  • Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and pro-survival proteins (e.g., p-Akt, p-ERK).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Neuroprotection Studies

Objective: To evaluate the neuroprotective efficacy of this compound in an animal model of a neurological disorder.

Animal Model: A middle cerebral artery occlusion (MCAO) model in rats or mice is a widely used model for ischemic stroke.

Protocol 5: Middle Cerebral Artery Occlusion (MCAO) Model

  • Animal Preparation: Anesthetize the animals and expose the common carotid artery.

  • Occlusion: Introduce a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery. Maintain the occlusion for a defined period (e.g., 90 minutes).

  • Reperfusion: Withdraw the filament to allow reperfusion.

  • This compound Administration: Administer this compound (e.g., intraperitoneally or orally) at different doses before or after the ischemic insult.

  • Neurological Deficit Scoring: Evaluate the neurological function at 24 and 48 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After the final neurological assessment, euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: Calculate the infarct volume as a percentage of the total brain volume.

Protocol 6: Immunohistochemistry for Neuronal Survival and Glial Activation

  • Tissue Preparation: Perfuse the animals and fix the brains in 4% paraformaldehyde.

  • Sectioning: Prepare coronal brain sections using a cryostat or vibratome.

  • Immunostaining: Stain the sections with antibodies against neuronal markers (e.g., NeuN) and markers for activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the number of positive cells or the staining intensity in the region of interest.

Data Presentation

Table 1: In Vitro Cytotoxicity and Neuroprotective Efficacy of this compound

Concentration (µM)Cell Viability (%) (this compound alone)Cell Viability (%) (this compound + Neurotoxin)LDH Release (%) (this compound + Neurotoxin)
Control100 ± 5.245 ± 3.885 ± 6.1
0.198 ± 4.952 ± 4.178 ± 5.5
199 ± 5.165 ± 4.562 ± 4.9
1097 ± 4.682 ± 5.041 ± 3.7
5090 ± 5.588 ± 4.835 ± 3.2
10075 ± 6.1--

Note: Data are presented as mean ± SD and are hypothetical examples.

Table 2: In Vivo Neuroprotective Effects of this compound in an MCAO Model

Treatment GroupNeurological Score (24h)Infarct Volume (%)NeuN-positive Cells (cells/mm²)
Sham0.2 ± 0.10550 ± 45
MCAO + Vehicle3.5 ± 0.442 ± 5.1150 ± 28
MCAO + this compound (10 mg/kg)2.8 ± 0.331 ± 4.2275 ± 35
MCAO + this compound (50 mg/kg)1.9 ± 0.218 ± 3.5410 ± 41

Note: Data are presented as mean ± SD and are hypothetical examples.

Visualizations

Proposed Signaling Pathway for this compound Neuroprotection

RossicasideB_Pathway RossicasideB This compound ROS ROS RossicasideB->ROS inhibits PI3K_Akt PI3K/Akt Pathway RossicasideB->PI3K_Akt activates ERK ERK Pathway RossicasideB->ERK activates OxidativeStress Oxidative Stress (e.g., 6-OHDA, H₂O₂) OxidativeStress->ROS induces ROS->PI3K_Akt ROS->ERK Bax Bax (Pro-apoptotic) ROS->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 upregulates ERK->Bcl2 upregulates Bcl2->Bax inhibits NeuronalSurvival Neuronal Survival Bcl2->NeuronalSurvival Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assessment

InVitro_Workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y) cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic dose range start->cytotoxicity neuroprotection Neuroprotection Assay 1. Pre-treat with this compound 2. Induce toxicity (e.g., 6-OHDA) 3. Assess viability (MTT, LDH) cytotoxicity->neuroprotection Identified safe doses mechanistic Mechanistic Studies neuroprotection->mechanistic If neuroprotective ros_assay ROS Measurement (DCFH-DA) mechanistic->ros_assay western_blot Western Blot (Bax, Bcl-2, Caspase-3, p-Akt) mechanistic->western_blot end End: Data Analysis and Conclusion ros_assay->end western_blot->end

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Neuroprotection Assessment in an MCAO Model

InVivo_Workflow start Start: Animal Acclimatization (Rats or Mice) mcao MCAO Surgery (Induce focal cerebral ischemia) start->mcao treatment Treatment Groups - Sham - MCAO + Vehicle - MCAO + this compound (doses) mcao->treatment behavioral Neurological Deficit Scoring (24h, 48h post-MCAO) treatment->behavioral histology Histological Analysis behavioral->histology After final assessment ttc Infarct Volume Measurement (TTC Staining) histology->ttc ihc Immunohistochemistry (NeuN, Iba1, GFAP) histology->ihc end End: Data Analysis and Conclusion ttc->end ihc->end

Caption: Workflow for in vivo MCAO model of stroke.

References

Cell-Based Assays for Rossicaside B Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B, a naturally occurring saponin, has garnered interest for its potential therapeutic properties. Evaluating its cytotoxic effects is a critical first step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental for determining the concentration-dependent effects of a compound on cell viability and for elucidating its mechanism of action. The protocols herein are designed to be adaptable for various cancer cell lines and research settings.

Key Cytotoxicity Assays

Several robust and well-established methods are available to measure cytotoxicity. This document focuses on three widely used assays:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[4][5][6][7]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: A flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

Data Presentation

For illustrative purposes, the following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a generic cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line). Researchers should generate their own data following the provided protocols.

Table 1: MTT Assay - Effect of this compound on Cell Viability

This compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 4.89.8
2528.4 ± 3.9
5015.1 ± 2.5
1005.7 ± 1.8

Table 2: LDH Assay - this compound Induced Cytotoxicity

This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Control)2.1 ± 0.8
15.4 ± 1.2
518.9 ± 2.5
1045.6 ± 3.7
2568.3 ± 4.1
5085.2 ± 3.5
10094.6 ± 2.9

Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution after 24h Treatment with this compound

This compound (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1060.1 ± 3.525.8 ± 2.814.1 ± 1.9
5015.7 ± 2.948.3 ± 4.236.0 ± 3.6

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MDA-MB-231) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding rossicaside_prep This compound Stock Solution Prep treatment Treat Cells with This compound rossicaside_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometer/ Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Calculate % Viability, % Cytotoxicity, IC50 data_acquisition->data_analysis

Figure 1: General experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[1][2][3]

Materials:

  • Cancer cell line of choice (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.[12]

  • Incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from cells with damaged plasma membranes.[4][13]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).

  • Set up controls as per the manufacturer's instructions, which typically include:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)[7]

    • Background control (medium only)

  • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[4]

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[6]

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add the reaction mixture to each well containing the supernatant.[6]

  • Incubate the plate at room temperature for the time specified in the kit's manual (usually 20-30 minutes), protected from light.[4][6]

  • Add the stop solution provided in the kit.[6]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[6]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[8][10] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • 6-well plates or T25 flasks

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.[8]

  • Wash the cells twice with cold PBS.[8]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry as soon as possible.

Data Analysis: The flow cytometer will generate dot plots from which the percentage of cells in each quadrant can be determined:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered non-specific staining)

Potential Signaling Pathways Modulated by this compound

The cytotoxic effects of many natural compounds are mediated through the modulation of specific signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound. Based on studies of similar compounds, potential pathways to investigate include ROS-mediated pathways and the PI3K/Akt/mTOR pathway.[14][15][16]

ROS-Mediated Apoptosis Pathway

Increased production of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis through various downstream signaling cascades, including the NF-κB pathway.[15][17][18]

ros_pathway RossicasideB This compound ROS ↑ Reactive Oxygen Species (ROS) RossicasideB->ROS NFkB_Inhibition Inhibition of NF-κB Pathway ROS->NFkB_Inhibition Apoptosis Apoptosis NFkB_Inhibition->Apoptosis

Figure 2: Potential ROS-mediated apoptosis pathway induced by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for the anti-cancer effects of various compounds.[16][19]

pi3k_akt_pathway RossicasideB This compound PI3K PI3K RossicasideB->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellSurvival->Apoptosis

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway as a potential mechanism.

References

Application Notes & Protocols for Investigating the Mechanism of Action of Rossicaside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside that has been isolated from Boschniakia rossica. While direct studies on the mechanism of action of this compound are limited, the pharmacological activities of structurally related iridoid and phenylpropanoid glycosides, as well as extracts from the Scrophularia genus, provide a basis for hypothesizing its potential biological effects.[1][2] Compounds from these sources have demonstrated a range of activities including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3][4] This document provides a series of application notes and detailed experimental protocols to guide researchers in the investigation of the potential mechanism of action of this compound, based on the activities of similar natural products.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known biological activities of iridoid and phenylpropanoid glycosides, this compound is hypothesized to exert its effects through the modulation of key cellular signaling pathways.[5][6] The primary areas of investigation should include:

  • Anti-inflammatory Activity: Potential inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways such as NF-κB.

  • Anticancer Activity: Possible induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis through regulation of apoptosis-related pathways and matrix metalloproteinases (MMPs).[5][6]

  • Neuroprotective Effects: Potential protection against neuronal damage through antioxidant and anti-inflammatory mechanisms.

  • Antioxidant Activity: Potential to scavenge free radicals and upregulate endogenous antioxidant defenses.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables are presented as examples of how to structure quantitative data obtained from experiments investigating the mechanism of action of this compound.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Inhibition of Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 1015.2 ± 2.145.8
2535.8 ± 3.5
5052.1 ± 4.2
10078.5 ± 5.6
A549 1012.5 ± 1.955.2
2530.2 ± 2.8
5048.9 ± 3.9
10072.3 ± 4.8

Table 2: Effect of this compound on Gene Expression in LPS-stimulated Macrophages (qRT-PCR)

GeneTreatmentFold Change (Mean ± SD)
TNF-α LPS (1 µg/mL)12.5 ± 1.8
LPS + this compound (25 µM)6.2 ± 0.9
LPS + this compound (50 µM)2.8 ± 0.5
IL-6 LPS (1 µg/mL)15.8 ± 2.1
LPS + this compound (25 µM)7.9 ± 1.2
LPS + this compound (50 µM)3.5 ± 0.7
iNOS LPS (1 µg/mL)10.2 ± 1.5
LPS + this compound (25 µM)5.1 ± 0.8
LPS + this compound (50 µM)2.3 ± 0.4

Experimental Protocols

Herein are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of this compound and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

Objective: To investigate the effect of this compound on the expression of inflammatory genes.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS)

  • TRIzol reagent

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6, iNOS, GAPDH)

  • qRT-PCR instrument

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80% confluency.

  • Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Extract total RNA using TRIzol reagent according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers.

  • The thermal cycling conditions should be optimized for the specific primers and instrument used.

  • Analyze the relative gene expression using the 2-ΔΔCt method with GAPDH as the internal control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by this compound and a general workflow for its mechanism of action studies.

G cluster_0 Hypothesized Anti-inflammatory MoA of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK RossicasideB This compound RossicasideB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

G cluster_1 Hypothesized Apoptotic Pathway Induction by this compound RossicasideB This compound ROS ROS RossicasideB->ROS Induces Bcl2 Bcl-2 RossicasideB->Bcl2 Downregulates Bax Bax RossicasideB->Bax Upregulates Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_2 Experimental Workflow for MoA Study A In vitro Assays (Cell Viability, Enzyme Inhibition) B Cell-based Assays (Gene & Protein Expression) A->B C Signaling Pathway Analysis (Western Blot, Reporter Assays) B->C D In vivo Animal Models (Efficacy & Toxicity) C->D E Mechanism Confirmation D->E

References

Application Notes: Rossicaside B for the Inhibition of TNF-α and COX-2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rossicaside B is a natural compound that has demonstrated potential as an anti-inflammatory agent. This document provides an overview of its application in inhibiting the expression of two key pro-inflammatory mediators: Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[1] TNF-α is a potent cytokine that plays a central role in initiating and perpetuating the inflammatory cascade.[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are lipid compounds that contribute to pain, fever, and inflammation.[4][5] The targeted inhibition of both TNF-α and COX-2 represents a promising therapeutic strategy for a variety of inflammatory disorders.

Mechanism of Action: this compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the expression of pro-inflammatory genes. While direct studies on this compound are emerging, evidence from related compounds suggests that its mechanism of action likely involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6][7][8]

  • NF-κB Pathway: The NF-κB pathway is a crucial regulator of the immune response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for TNF-α and COX-2, thereby inducing their transcription. This compound may inhibit this pathway by preventing the degradation of IκBα, thus blocking NF-κB nuclear translocation.[9][10]

  • MAPK Pathway: The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation.[11] This pathway consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[8][12] Upon activation by inflammatory stimuli, these kinases can phosphorylate and activate various transcription factors, which in turn promote the expression of TNF-α and COX-2. This compound may interfere with the phosphorylation and activation of key components of the MAPK pathway, leading to a downstream reduction in the expression of these pro-inflammatory mediators.[13]

Data Presentation

The following tables are templates for summarizing quantitative data from experiments investigating the effects of this compound. Researchers should populate these tables with their own experimental results.

Table 1: Effect of this compound on TNF-α Production

Treatment GroupThis compound Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition
Control (Vehicle)0[Insert Value]0
LPS-Stimulated0[Insert Value]-
This compound[Concentration 1][Insert Value][Calculate %]
This compound[Concentration 2][Insert Value][Calculate %]
This compound[Concentration 3][Insert Value][Calculate %]
Positive Control[e.g., Dexamethasone][Insert Value][Calculate %]

Table 2: Effect of this compound on COX-2 mRNA Expression

Treatment GroupThis compound Concentration (µM)Relative COX-2 mRNA Expression (Fold Change)% Inhibition
Control (Vehicle)010
LPS-Stimulated0[Insert Value]-
This compound[Concentration 1][Insert Value][Calculate %]
This compound[Concentration 2][Insert Value][Calculate %]
This compound[Concentration 3][Insert Value][Calculate %]
Positive Control[e.g., Celecoxib][Insert Value][Calculate %]

Table 3: Effect of this compound on COX-2 Protein Expression

Treatment GroupThis compound Concentration (µM)Relative COX-2 Protein Expression (Fold Change)% Inhibition
Control (Vehicle)010
LPS-Stimulated0[Insert Value]-
This compound[Concentration 1][Insert Value][Calculate %]
This compound[Concentration 2][Insert Value][Calculate %]
This compound[Concentration 3][Insert Value][Calculate %]
Positive Control[e.g., Celecoxib][Insert Value][Calculate %]

Table 4: Cytotoxicity of this compound

Treatment GroupThis compound Concentration (µM)Cell Viability (%)
Control (Vehicle)0100
This compound[Concentration 1][Insert Value]
This compound[Concentration 2][Insert Value]
This compound[Concentration 3][Insert Value]
This compound[Concentration 4][Insert Value]
Positive Control[e.g., Doxorubicin][Insert Value]

Mandatory Visualizations

Caption: Signaling pathway of this compound's inhibitory action.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation A Seed cells (e.g., RAW 264.7) in multi-well plates B Pre-treat with this compound for a specified time A->B C Stimulate with LPS to induce inflammation B->C D Collect cell culture supernatant C->D E Lyse cells to extract protein and RNA C->E I Cell Viability Assay (e.g., MTT) C->I F TNF-α ELISA D->F G COX-2 Western Blot E->G H COX-2 qPCR E->H J Quantify changes in TNF-α and COX-2 expression F->J G->J H->J I->J

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used for inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot/qPCR).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 6 hours for RNA, 24 hours for protein/supernatant). Include vehicle-only and LPS-only controls.

2. Cell Viability Assay (MTT Assay) [14]

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product.[14][15]

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well of a 96-well plate.[14]

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

3. TNF-α Quantification by ELISA [2][16][17]

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α in the cell culture supernatant.[16]

  • Protocol (using a commercial kit, follow manufacturer's instructions):

    • Prepare TNF-α standards and samples (cell culture supernatants).[17]

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for TNF-α.[16] Incubate for 1-2 hours at room temperature.[16][17]

    • Wash the wells multiple times with the provided wash buffer to remove unbound substances.[16]

    • Add a biotinylated detection antibody specific for TNF-α to each well and incubate.[18]

    • Wash the wells again.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[18]

    • Wash the wells to remove unbound conjugate.

    • Add a chromogenic substrate (e.g., TMB) and incubate in the dark for color development.[18]

    • Stop the reaction with a stop solution (e.g., sulfuric acid).[17]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and determine the concentration of TNF-α in the samples.

4. COX-2 mRNA Expression by Quantitative Real-Time PCR (qPCR) [4][19][20]

  • Principle: qPCR is used to measure the relative amount of COX-2 messenger RNA (mRNA) in the cells, indicating the level of gene expression.

  • Protocol:

    • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits).

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a cDNA synthesis kit.[19]

    • qPCR:

      • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.[20]

      • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19][21]

      • Generate a melt curve to verify the specificity of the PCR products.[22]

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for COX-2 and the housekeeping gene.

      • Calculate the relative expression of COX-2 mRNA using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.[22]

5. COX-2 Protein Expression by Western Blot [23][24]

  • Principle: Western blotting is used to detect and quantify the amount of COX-2 protein in the cell lysates.

  • Protocol:

    • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).[23]

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Washing: Wash the membrane again with TBST.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize the COX-2 protein levels to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rossicaside B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of rossicaside B from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically extracted?

This compound is a phenylpropanoid glycoside.[1][2] It has been isolated from the whole plant of Boschniakia rossica.[3]

Q2: What are the general properties of this compound relevant to extraction?

This compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but is insoluble in water. This property is crucial for selecting an appropriate extraction solvent.

Q3: Which solvents are recommended for this compound extraction?

A common and effective solvent for extracting this compound is 90% ethanol.[3] Generally, for phenylpropanoid glycosides, hydroalcoholic solutions (e.g., 70% methanol or 70% ethanol) have shown high extraction efficiency.[4] The choice of solvent is a critical factor, and the optimal concentration may vary depending on the specific plant matrix and extraction technique.

Q4: What extraction techniques can be used for this compound?

Conventional solvent extraction, such as maceration or reflux, is a common method. Additionally, modern techniques like ultrasound-assisted extraction (UAE) can enhance the extraction efficiency by improving solvent penetration into the plant cells.

Q5: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantitative analysis of this compound. A specific HPLC method has been developed for the simultaneous determination of this compound and baschnaloside in Boschniakia rossica.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent This compound is more soluble in organic solvents. Ensure you are using a high-concentration ethanol or methanol solution (70-90%). Pure water is not an effective solvent.
Insufficient Extraction Time Increase the duration of the extraction. For maceration, allow the plant material to soak for a longer period with agitation. For reflux or Soxhlet extraction, increase the number of extraction cycles.
Inadequate Grinding of Plant Material Ensure the plant material is finely and uniformly powdered to maximize the surface area for solvent contact.
Suboptimal Temperature For solvent extraction, moderate heating can improve efficiency. However, excessively high temperatures may lead to the degradation of this compound. Optimization of the extraction temperature is recommended.
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may lead to incomplete extraction. Increase the solvent-to-solid ratio to ensure all the target compound is dissolved.
Degradation of this compound Phenylpropanoid glycosides can be sensitive to pH and temperature. Based on studies of similar compounds, it is advisable to maintain a neutral to slightly acidic pH during extraction and avoid prolonged exposure to high temperatures.[6][7]
Emulsion Formation During Liquid-Liquid Partitioning
Potential Cause Troubleshooting Steps
High Concentration of Surfactant-like Compounds Gently swirl or rock the separatory funnel instead of vigorous shaking.
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Centrifugation at a low speed can also aid in separating the layers.
If the problem persists, consider using a different partitioning solvent system.
Co-extraction of Impurities
Potential Cause Troubleshooting Steps
Non-selective Solvent While ethanol is effective, it can also extract a wide range of other compounds. Subsequent purification steps are necessary.
Complex Plant Matrix After the initial extraction with 90% ethanol, perform a liquid-liquid partitioning. A common sequence is to partition the aqueous suspension of the crude extract successively with ethyl acetate and n-butanol. This compound is likely to be found in the n-butanol fraction.[3]
For further purification, column chromatography (e.g., silica gel or reversed-phase C18) is recommended.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound from Boschniakia rossica

This protocol is based on a documented method for the isolation of this compound.[3]

1. Plant Material Preparation:

  • Air-dry the whole plants of Boschniakia rossica.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 10 kg) in 90% ethanol at room temperature.

  • Stir the mixture periodically for an extended period (e.g., 24-48 hours).

  • Filter the extract and collect the filtrate.

  • Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent in vacuo to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water.

  • Perform successive partitioning of the aqueous suspension with:

    • Ethyl acetate

    • n-Butanol

  • Collect each fraction separately. This compound is expected to be enriched in the n-butanol fraction.

4. Quantification (See HPLC Protocol Below)

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is adapted from a method for the simultaneous determination of baschnaloside and this compound.[5]

Chromatographic Conditions:

  • Column: Klimail 100-5 C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.5% Formic acid in water

  • Gradient Elution:

    • 0–12 min: 15% A

    • 12–30 min: 15%–20% A

    • 30–40 min: 20%–25% A

    • 40–45 min: 25%–30% A

    • 45–60 min: 30%–100% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Prepare a stock solution of a purified this compound standard in methanol.

  • Create a calibration curve by preparing a series of dilutions of the stock solution.

  • Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Identify the this compound peak by comparing the retention time with the standard.

  • Quantify the amount of this compound in the extract using the calibration curve.

Data Presentation

The following table summarizes hypothetical extraction yields of this compound under different conditions to illustrate the impact of various parameters. Note: These are example values for illustrative purposes and actual yields may vary.

Extraction Method Solvent Temperature (°C) Time (hours) Hypothetical Yield (mg/g of dry plant material)
Maceration90% Ethanol25481.5
Maceration70% Ethanol25481.2
Maceration90% Methanol25481.6
Soxhlet Extraction90% Ethanol78122.1
Ultrasound-Assisted90% Ethanol4012.5

Visualizations

Extraction_Workflow plant Plant Material (Boschniakia rossica) grinding Grinding plant->grinding extraction Solvent Extraction (e.g., 90% Ethanol) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning (Water/EtOAc/n-BuOH) crude_extract->partitioning n_butanol n-Butanol Fraction (Enriched with this compound) partitioning->n_butanol purification Column Chromatography n_butanol->purification hplc HPLC Quantification n_butanol->hplc pure_rossicaside_B Pure this compound purification->pure_rossicaside_B Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inappropriate Solvent start->cause1 cause2 Insufficient Time/Temp start->cause2 cause3 Poor Sample Prep start->cause3 cause4 Degradation start->cause4 sol1 Use 70-90% Ethanol/Methanol cause1->sol1 sol2 Increase Duration/Optimize Temp cause2->sol2 sol3 Fine & Uniform Grinding cause3->sol3 sol4 Control pH & Temperature cause4->sol4

References

rossicaside B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rossicaside B, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a terpenoid, specifically a type of saponin, naturally found in plants from the saxifrage family. It is a yellow crystalline solid with a bitter taste. Published data on its molecular formula and weight vary, with some sources citing C28H30O8 and a molecular weight of 494.54 g/mol , while others suggest C36H46O19 with a molar mass of 782.75 g/mol . It is noted for its potential biological activities, including antibacterial, antiviral, and antitumor effects.

Q2: What are the known solubilities of this compound?

This compound is characterized by its poor solubility in water. It is, however, soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) at room temperature.

Q3: Are there any known safety concerns with this compound?

Currently, there is no extensive toxicity data available for this compound. As a natural compound, it is recommended to handle it with standard laboratory safety practices. This includes storing it in a dry, dark, and well-ventilated area, away from flammable materials, and avoiding inhalation or direct contact with skin and eyes. A thorough safety assessment is advised before any in vivo use.

Troubleshooting Guide: Solubility Issues

Issue: Precipitate Formation in Aqueous Buffers

Cause: this compound is inherently hydrophobic and will precipitate out of aqueous solutions.

Solutions:

  • Co-Solvent System: Prepare a concentrated stock solution of this compound in an appropriate organic solvent and then dilute it into your aqueous buffer.

  • Micellar Solubilization: Incorporate a pharmaceutically acceptable surfactant or another saponin to form micelles that can encapsulate this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted for experimental use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired concentration.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in a tightly sealed, amber vial to protect from light and moisture.

Note: It is crucial to minimize the uptake of water into DMSO stock solutions, as this can decrease the solubility of the compound.

Protocol 2: Solubilization in Aqueous Solutions using a Co-Solvent Approach

This protocol provides a general method for diluting a this compound stock solution into an aqueous buffer for cell-based assays or other experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS, cell culture media)

  • Pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Warm the this compound stock solution and the aqueous buffer to room temperature.

  • In a sterile microcentrifuge tube, add the required volume of the aqueous buffer.

  • While gently vortexing the buffer, add the desired volume of the this compound stock solution dropwise.

  • Continue to vortex for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If a precipitate forms, the final concentration of the organic solvent may need to be increased, or the final concentration of this compound decreased.

  • Use the final solution immediately or within a short period to minimize the risk of precipitation over time.

Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same concentration of the organic solvent) in your experiments.

Quantitative Data

CompoundSolvent System (w/w)Temperature (°C)Solubility (g/L)
SteviosideWater303.7
506.3
Ethanol3091.1
50281.3
Ethanol:Water (30:70)3034.8
50177.8
Ethanol:Water (70:30)30102.3
50310.3
Rebaudioside AWater303.7
506.6
Ethanol303.2
503.7
Ethanol:Water (30:70)3033.9
50156.8
Ethanol:Water (70:30)3072.8
50213.7
Data adapted from a study on Stevioside and Rebaudioside A solubility.[1][2]

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation start Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Buffer (with vortexing) stock->dilute buffer Aqueous Buffer buffer->dilute check Check for Precipitation dilute->check final_solution Final Aqueous Solution check->final_solution No precipitate Precipitate Observed check->precipitate Yes optimize Optimize Protocol (Adjust concentrations) precipitate->optimize

Caption: Workflow for preparing an aqueous solution of this compound.

Potential Signaling Pathway for Investigation

Given the reported anti-inflammatory and antitumor activities of many saponins, the NF-κB signaling pathway is a relevant target for investigation. The following diagram illustrates a simplified overview of this pathway, which is often activated by inflammatory stimuli and can be a target for therapeutic intervention.

NFkB_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB_p P-IκBα IkB->IkB_p NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases proteasome Proteasome IkB_p->proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to gene_expression Gene Expression (Inflammation, Cell Survival) DNA->gene_expression rossicasideB This compound (Hypothesized) rossicasideB->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Rossicaside B Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of rossicaside B in solution. Given that specific stability data for this compound is limited in published literature, this guide offers general principles, standardized protocols, and troubleshooting advice based on the chemical class of this compound, a phenylpropanoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a phenylpropanoid glycoside.[1] Phenylpropanoids are a large family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[2] Glycosylation, the attachment of sugar moieties, generally increases the solubility and stability of these compounds.[3][4] The structure of this compound can be found on chemical databases such as PubChem.[5][6]

Q2: What are the typical factors that can affect the stability of this compound in solution?

The stability of phenylpropanoid glycosides like this compound in solution can be influenced by several factors, including:

  • pH: Many glycosides exhibit pH-dependent stability. For instance, some flavonol glycosides have been shown to be more stable under acidic conditions.[7]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the phenolic moieties of the molecule.

  • Enzymes: If the solution is not sterile, enzymatic degradation by glycosidases can occur, cleaving the sugar moieties.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively studied, common degradation pathways for phenylpropanoid glycosides may include:

  • Hydrolysis: Cleavage of the glycosidic bonds, releasing the aglycone and the sugar moieties. This can be acid- or base-catalyzed.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidation products.

  • Isomerization: Cis-trans isomerization of the double bond in the phenylpropanoid chain can occur, particularly upon exposure to light.

  • Polymerization: Under certain conditions, phenolic compounds can polymerize.

Q4: How can I monitor the degradation of this compound?

The most common analytical technique for monitoring the stability of phenylpropanoid glycosides is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a Mass Spectrometer (LC-MS).[8][9][10] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound in solution - pH of the solution is unfavorable.- High storage temperature.- Presence of oxidizing agents.- Microbial contamination.- Adjust the pH of the solution to a more neutral or slightly acidic range (e.g., pH 4-6) and re-evaluate stability.- Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.- Degas solvents and consider adding antioxidants if compatible with the experimental design.- Use sterile solvents and containers; consider filtration through a 0.22 µm filter.
Appearance of multiple new peaks in HPLC chromatogram - Degradation of this compound into multiple products.- Impurities in the initial sample.- Perform forced degradation studies (see protocols below) to generate degradation products and confirm their retention times.- Use LC-MS to identify the mass of the new peaks and propose potential structures of degradation products.- Analyze a fresh, high-purity sample of this compound to rule out initial impurities.
Poor recovery of this compound from the solution - Adsorption to container surfaces.- Precipitation out of solution.- Use silanized glass vials or low-adsorption polypropylene tubes.- Ensure that the concentration of this compound is below its solubility limit in the chosen solvent. Consider using a co-solvent if necessary.
Inconsistent stability results - Inconsistent preparation of solutions.- Variability in storage conditions.- Issues with the analytical method.- Standardize the protocol for solution preparation.- Ensure precise control over storage temperature and light exposure.- Validate the HPLC method for linearity, precision, accuracy, and specificity.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14]

1. Acid and Base Hydrolysis

  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).

    • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of, for example, 1 mg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.

    • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

    • Analyze the samples by HPLC.

3. Thermal Degradation

  • Objective: To investigate the effect of elevated temperature on the stability of this compound.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent in a sealed vial.

    • Place the vial in an oven at a high temperature (e.g., 80 °C).

    • At various time points (e.g., 24, 48, 72 hours), remove the vial, allow it to cool to room temperature, and withdraw an aliquot for HPLC analysis.

    • A control sample should be stored at a lower temperature (e.g., 4 °C).

4. Photostability Testing

  • Objective: To determine the sensitivity of this compound to light.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • At specific time intervals, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Data Presentation

Quantitative data from stability studies should be summarized in tables for easy comparison.

Table 1: Hypothetical Stability of this compound under Different pH Conditions at 60 °C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
298.595.285.1
497.190.872.3
894.382.155.6
2485.260.520.7

Table 2: Hypothetical Photostability of this compound Solution at Room Temperature

Time (hours)% Remaining (Light Exposed)% Remaining (Dark Control)
0100.0100.0
892.399.8
2478.599.5
4865.199.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (80°C) prep->thermal Expose to Stress photo Photostability (UV/Vis Light) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidation->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points eval Quantify Degradation Identify Degradants Determine Degradation Kinetics hplc->eval

Forced degradation experimental workflow.

logical_relationship cluster_factors Influencing Factors cluster_compound Compound State cluster_degradation Degradation Products pH pH Ross_B This compound (Intact) pH->Ross_B Temp Temperature Temp->Ross_B Light Light Light->Ross_B Oxidant Oxidants Oxidant->Ross_B Deg_Prod Degradation Products (e.g., Aglycone, Oxidized forms) Ross_B->Deg_Prod Degradation

Factors influencing this compound degradation.

References

Technical Support Center: Rossicaside B Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of rossicaside B, a highly polar glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its chromatographic purification?

A1: this compound is a highly polar molecule due to the presence of numerous hydroxyl groups in its structure. Its molecular formula is C35H46O20, and it has a calculated LogP of -2.1, confirming its hydrophilic nature[1]. This high polarity dictates the choice of chromatographic techniques, favoring reversed-phase chromatography with highly aqueous mobile phases or Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: Given its high polarity, the following techniques are recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method. A C18 column is typically used with a gradient of a polar solvent (like water, often with a modifier like formic or acetic acid) and a less polar organic solvent (such as acetonitrile or methanol).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For isolating larger quantities, preparative HPLC is a powerful tool due to its high separation efficiency[2][3]. The principles are the same as analytical HPLC, but with larger columns and higher flow rates.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be beneficial for preventing irreversible adsorption of the sample[2][3]. It is particularly useful for separating compounds with similar polarities from complex natural product extracts[2].

Q3: I am not getting good separation of this compound from other polar impurities. What should I do?

A3: Poor separation of polar compounds is a common challenge. Here are a few strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can significantly improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

  • Adjust the pH of the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of acidic functional groups in this compound and impurities, leading to sharper peaks and better separation. The effect of pH on separation can be significant[4].

  • Consider a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a polar-embedded C18 or a phenyl-hexyl column, which can offer different selectivities for polar compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload Reduce the amount of sample injected onto the column. For preparative chromatography, overloading is sometimes intentional to maximize throughput, but it comes at the cost of resolution[5].
Secondary Interactions with Silica Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts (0.1%) if tailing is observed, especially with basic compounds. For acidic compounds like this compound, ensure the mobile phase is sufficiently acidic to suppress silanol interactions.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Column Degradation Flush the column with a strong solvent or, if necessary, replace the column.
Problem 2: Low Yield or Recovery of this compound
Possible Cause Suggested Solution
Irreversible Adsorption The highly polar nature of this compound can lead to strong, sometimes irreversible, adsorption onto the stationary phase. Consider using a different stationary phase or a technique like HSCCC that does not use a solid support[2][3].
Degradation on the Column This compound, like many natural products, may be susceptible to degradation on the stationary phase, especially if it is acidic or basic. Check the stability of your compound at the pH of your mobile phase.
Precipitation on the Column If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column. Ensure the sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.
Problem 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Fluctuations in Temperature Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Mobile Phase Composition Varies Prepare fresh mobile phase for each run and ensure accurate mixing of the solvents.
Column Equilibration is Insufficient Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important when running gradients.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This protocol is a starting point and should be optimized for your specific sample and system.

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and a small amount of organic solvent).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical) or larger for preparative scale.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 30-60 minutes. A shallow gradient is often necessary for good separation of polar compounds.

    • Flow Rate: 1 mL/min for analytical scale. Adjust for preparative scale based on column diameter.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Temperature: 30 °C.

Quantitative Data Summary (Example)
Parameter Analytical HPLC Preparative HPLC
Column Dimensions 4.6 x 250 mm21.2 x 250 mm
Particle Size 5 µm10 µm
Flow Rate 1 mL/min20 mL/min
Injection Volume 10-20 µL1-5 mL
Typical Sample Load < 1 mg50-500 mg

Visualizations

General Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Identify Issue (e.g., Poor Resolution, Low Yield) CheckMethod Review Method Parameters (Gradient, Flow Rate, etc.) Problem->CheckMethod CheckSample Examine Sample (Purity, Solubility) Problem->CheckSample CheckSystem Inspect HPLC System (Leaks, Pressure) Problem->CheckSystem OptimizeGradient Optimize Gradient Profile CheckMethod->OptimizeGradient ChangeSolvent Change Mobile Phase/Solvent CheckMethod->ChangeSolvent AdjustpH Adjust Mobile Phase pH CheckMethod->AdjustpH CheckSample->ChangeSolvent ChangeColumn Select Different Column CheckSystem->ChangeColumn AnalyzeResults Analyze New Results OptimizeGradient->AnalyzeResults ChangeSolvent->AnalyzeResults ChangeColumn->AnalyzeResults AdjustpH->AnalyzeResults AnalyzeResults->Problem Failure Resolved Issue Resolved AnalyzeResults->Resolved Success

Caption: A logical workflow for troubleshooting common chromatography issues.

This compound Purification Workflow

PurificationWorkflow Start Crude Plant Extract (containing this compound) SPE Solid Phase Extraction (SPE) (Initial Cleanup) Start->SPE PrepHPLC Preparative RP-HPLC (Primary Purification) SPE->PrepHPLC FractionCollection Fraction Collection (Based on UV or ELSD signal) PrepHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis PurityAnalysis->PrepHPLC Re-purification needed Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Fractions meet purity criteria SolventEvaporation Solvent Evaporation (e.g., Rotary Evaporation) Pooling->SolventEvaporation FinalProduct Purified this compound SolventEvaporation->FinalProduct

References

Technical Support Center: Chromatographic Separation of Rossicaside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of rossicaside B with other glycosides during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a terpenoid glycoside, a naturally occurring compound found in plants of the Saxifraga genus. The primary challenge in its purification is its tendency to co-elute with other structurally similar glycosides, particularly flavonoid glycosides, which are also abundant in Saxifraga species. This co-elution can lead to inaccurate quantification and misidentification of the target compound.

Q2: What are the common types of glycosides that co-elute with this compound?

Glycosides that commonly co-elute with this compound, a terpenoid glycoside, include various flavonoid glycosides. Saxifraga species are known to contain a diverse array of these compounds, which share similar polarities with this compound, making their separation by traditional chromatographic methods difficult.

Q3: What analytical techniques are best suited for separating this compound from other glycosides?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most effective techniques for the separation of this compound.[1] These methods, particularly in a reverse-phase setup, offer the high resolution needed to separate complex mixtures of glycosides. For particularly challenging separations, two-dimensional HPLC (2D-HPLC) can provide enhanced resolution.[2]

Q4: How can I confirm if a peak in my chromatogram is pure this compound or a co-eluting mixture?

Peak purity can be assessed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can analyze the UV-Vis spectra across a single peak; if the spectra are consistent, the peak is likely pure.[3] An MS detector can provide mass-to-charge ratio information, which can help identify the presence of multiple components under a single chromatographic peak.[3]

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution of this compound with other glycosides is a common issue that can be systematically addressed by optimizing your HPLC/UPLC method. This guide provides a step-by-step approach to troubleshoot and resolve peak co-elution.

Visual Troubleshooting Workflow

CoElution_Troubleshooting start Start: Co-elution of this compound Observed step1 Step 1: Optimize Mobile Phase start->step1 step2 Step 2: Change Stationary Phase step1->step2 If co-elution persists end_resolved Resolution Achieved: Pure this compound Peak step1->end_resolved If resolution is successful step3 Step 3: Adjust Other Parameters step2->step3 If co-elution persists step2->end_resolved If resolution is successful step3->end_resolved If resolution is successful end_complex Consider Advanced Techniques: 2D-HPLC or Preparative HPLC step3->end_complex If co-elution persists

Caption: Troubleshooting workflow for resolving this compound co-elution.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a critical factor influencing the separation of glycosides.[4]

  • Adjusting Solvent Strength: For reverse-phase chromatography, the organic solvent (e.g., acetonitrile or methanol) content in the mobile phase dictates the retention time.

    • To increase retention and potentially improve separation: Decrease the percentage of the organic solvent.[3]

    • To decrease retention time: Increase the percentage of the organic solvent.

  • Modifying the Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of acidic or basic functional groups on the glycosides, thereby altering their retention behavior.

    • Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase is a common practice to suppress the ionization of phenolic hydroxyl groups in flavonoid glycosides, leading to better peak shapes and potentially improved resolution.[5]

  • Changing the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, switching to the other may resolve co-eluting peaks.

ParameterInitial Condition (Example)Modified Condition 1Modified Condition 2Rationale
Mobile Phase A WaterWater with 0.1% Formic AcidWater with 0.1% Acetic AcidSuppresses ionization of phenolic groups, improving peak shape.
Mobile Phase B AcetonitrileMethanolAcetonitrileMethanol and Acetonitrile offer different selectivities.
Gradient 20-80% B in 30 min15-75% B in 40 min20-60% B in 30 minA shallower gradient increases the separation window.
Step 2: Stationary Phase Modification

If mobile phase optimization is insufficient, changing the stationary phase (the column) can provide a significant change in selectivity.[4]

  • Column Chemistry: While C18 columns are widely used, other stationary phases can offer different retention mechanisms.

    • Phenyl-Hexyl columns: Can provide alternative selectivity for aromatic compounds like flavonoid glycosides through π-π interactions.

    • Pentafluorophenyl (PFP) columns: Offer a combination of hydrophobic, aromatic, and polar interactions that can be beneficial for separating complex mixtures of glycosides.

  • Particle Size and Column Dimensions:

    • Smaller particle sizes (e.g., < 2 µm in UPLC): Increase column efficiency, leading to sharper peaks and better resolution.[6]

    • Longer columns: Provide more theoretical plates, which can improve the separation of closely eluting peaks.[6]

ParameterStandard ColumnAlternative Column 1Alternative Column 2Rationale
Stationary Phase C18Phenyl-HexylPFPDifferent stationary phases offer alternative selectivities.
Particle Size 5 µm3.5 µm1.8 µm (UPLC)Smaller particles increase efficiency and resolution.
Dimensions (L x ID) 150 mm x 4.6 mm250 mm x 4.6 mm100 mm x 2.1 mmLonger columns increase theoretical plates; smaller ID for UPLC.
Step 3: Adjusting Other Chromatographic Parameters

Fine-tuning other parameters can further enhance separation.

  • Column Temperature:

    • Increasing the temperature: Can improve peak efficiency and reduce viscosity, but may also decrease retention times.[4] A typical starting point is 30-40°C.

  • Flow Rate:

    • Decreasing the flow rate: Can lead to better resolution but will increase the analysis time.[7]

ParameterInitial SettingModified Setting 1Modified Setting 2Rationale
Column Temperature 30°C35°C40°CHigher temperatures can improve peak shape and efficiency.
Flow Rate 1.0 mL/min0.8 mL/min0.6 mL/minA lower flow rate can increase resolution.

Experimental Protocol: General Method for Separation of this compound

This protocol provides a starting point for the separation of this compound from other glycosides using reverse-phase HPLC. Optimization will likely be required based on the specific sample matrix and instrumentation.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-35 min: 10-40% B; 35-45 min: 40-70% B; 45-50 min: 70-10% B; 50-55 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm (or DAD scan from 200-400 nm)
Injection Volume 10 µL

Note: This is a generalized method. The gradient program should be optimized based on the complexity of the sample. For UPLC systems, the flow rate and gradient times should be adjusted according to the column dimensions.

Advanced Technique: Two-Dimensional HPLC (2D-HPLC)

For highly complex samples where co-elution cannot be resolved by conventional HPLC, 2D-HPLC offers a powerful solution. A common approach for separating polar compounds like glycosides is to use Hydrophilic Interaction Chromatography (HILIC) in the first dimension, followed by reverse-phase chromatography in the second dimension.[2]

Caption: Workflow for 2D-HPLC separation of complex glycosides.

References

Rossicaside B Mass Spectrometry Signal Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal of rossicaside B in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the signal intensity for this compound consistently low or undetectable?

Low signal intensity is a common issue in mass spectrometry and can originate from multiple factors including the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.[1][2] A systematic approach is crucial for identifying and resolving the root cause.

Troubleshooting Steps:

  • Sample and Standard Verification:

    • Concentration: Ensure your sample or standard is at an appropriate concentration. Overly dilute samples may not produce a detectable signal, while highly concentrated samples can lead to ion suppression.[1]

    • Freshness: Prepare fresh standards and samples to rule out degradation, especially if the stock solutions have been stored for an extended period.[3]

  • LC System Check:

    • Mobile Phase: Prepare fresh mobile phases. Ensure there are no air bubbles in the lines by purging the pumps.[3][4] An inconsistent gradient or flow rate can lead to poor peak shape and reduced intensity.[2]

    • Column Health: Evaluate the column's performance. Contamination or overload can cause poor peak shape and diminished signal.[2]

  • MS Detector and Ion Source Optimization:

    • Tuning and Calibration: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[1] Incorrect mass calibration can lead to mass errors and failure to detect the target ion.

    • Ion Source Cleaning: A contaminated ion source is a frequent cause of poor signal strength.[2] Weekly cleaning of the ion source is recommended to maintain ionization efficiency.[2]

    • Source Parameter Optimization: The electrospray ionization (ESI) source parameters have a significant impact on signal intensity. A systematic optimization of these parameters is essential.[5][6]

Experimental Protocol: ESI Source Parameter Optimization

A Design of Experiments (DoE) approach is highly effective for comprehensive optimization.[5][6] However, a one-factor-at-a-time (OFAT) approach can also yield significant improvements.

  • Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in the initial mobile phase composition.

  • Infuse the solution directly into the mass spectrometer using a syringe pump to achieve a stable signal.

  • Set initial ESI parameters based on the instrument manufacturer's recommendations or the values in Table 1.

  • Vary one parameter at a time while holding others constant, monitoring the signal intensity for the this compound precursor ion (e.g., [M+Na]⁺ or [M+H]⁺).

  • Plot the signal intensity against the parameter value to determine the optimum setting for each.

  • Verify the optimized parameters with an LC-MS injection.

Data Presentation: ESI Parameter Optimization Guide

Table 1: Typical ESI Source Parameters and Optimization Ranges.

ParameterTypical Starting ValueOptimization RangeRationale
Capillary Voltage 3000 V2000 - 4000 VOptimizes the electric field for efficient droplet charging.[5]
Nebulizer Pressure 30 psig10 - 50 psigAffects droplet size; crucial for efficient desolvation.[5][7]
Drying Gas Flow 10 L/min4 - 12 L/minAids in solvent evaporation from the ESI droplets.[5]
Drying Gas Temp. 320 °C200 - 340 °CHigher temperatures enhance desolvation, especially at higher flow rates.[5]
Sheath Gas Flow 11 L/min8 - 12 L/minHelps to shape and contain the ESI plume.
Sheath Gas Temp. 350 °C250 - 400 °CFurther assists in the desolvation process.

Visualization: Troubleshooting Workflow for Low Signal

G cluster_start Start cluster_sample Sample Integrity cluster_lc LC System cluster_ms MS Detector cluster_end Resolution start Low or No Signal Detected check_conc Verify Concentration start->check_conc prep_fresh Prepare Fresh Sample check_conc->prep_fresh If concentration is OK check_mp Check Mobile Phase prep_fresh->check_mp If sample is fresh purge_pumps Purge Pumps check_mp->purge_pumps check_col Evaluate Column purge_pumps->check_col tune_cal Tune & Calibrate MS check_col->tune_cal If LC is OK clean_src Clean Ion Source tune_cal->clean_src opt_params Optimize Source Parameters clean_src->opt_params end_node Signal Improved opt_params->end_node

Caption: A logical workflow for troubleshooting low MS signal.

FAQ 2: How can I mitigate matrix effects and ion suppression for this compound?

Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[8][9] This is a major concern in complex matrices like biological fluids or plant extracts.[10]

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 for reversed-phase) to clean up the sample and enrich for saponins like this compound.

    • Liquid-Liquid Extraction (LLE): Partition the sample between two immiscible solvents to separate this compound from interfering substances.

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the gradient slope to better separate this compound from co-eluting matrix components.[2]

    • Column Chemistry: Test different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.

  • Use an Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) IS: The gold standard for correcting matrix effects is a SIL version of the analyte. It co-elutes and experiences the same ionization effects as the analyte, providing accurate quantification.[10]

    • Analogue IS: If a SIL-IS is unavailable, use a structurally similar compound that does not occur in the sample.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for enriching saponins from a plant extract using a C18 SPE cartridge.

  • Conditioning: Wash the C18 cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the cartridge run dry.

  • Loading: Dissolve the dried plant extract in a small volume of a weak solvent (e.g., 10% methanol in water) and load it onto the cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 20% methanol in water) to elute polar, interfering compounds.

  • Elution: Elute this compound and other saponins with a stronger solvent, such as 80-100% methanol.

  • Drying and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Visualization: The Mechanism of Ion Suppression

G cluster_ideal Ideal Condition (No Matrix) cluster_matrix With Matrix Effect Analyte This compound Droplet1 Droplet Analyte->Droplet1 Enters ESI Source Ion1 [M+H]+ Droplet1->Ion1 Efficient Ionization Analyte2 This compound Droplet2 Droplet Analyte2->Droplet2 Co-elute into ESI Source Matrix Matrix Component Matrix->Droplet2 Co-elute into ESI Source Ion2 [M+H]+ Droplet2->Ion2 Competition for Charge (Ion Suppression)

Caption: How co-eluting matrix components suppress analyte ionization.

FAQ 3: My signal is split between multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I consolidate it?

Saponins readily form adducts with cations present in the sample matrix, glassware, or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[11] This splits the total ion current for your analyte across multiple species, reducing the intensity of any single one. The solution is to intentionally promote the formation of a single, dominant adduct.[12]

Strategy for Adduct Consolidation:

  • Promote a Specific Adduct: Add a low concentration of a salt to the mobile phase to drive the equilibrium towards the formation of a single adduct type. For example, adding sodium acetate will promote the formation of the [M+Na]⁺ ion.[12] This consolidates the signal into one m/z value, significantly improving sensitivity.

Experimental Protocol: Mobile Phase Modification for [M+Na]⁺ Adduct Promotion

  • Prepare Additive Stock: Create a 1 M stock solution of sodium acetate in LC-MS grade water.

  • Modify Mobile Phase A (Aqueous): To your aqueous mobile phase (e.g., water with 0.1% formic acid), add the sodium acetate stock solution to a final concentration of 0.1-1 mM.[12]

  • Modify Mobile Phase B (Organic): Add the same final concentration of sodium acetate to your organic mobile phase (e.g., acetonitrile or methanol).

  • Equilibrate: Thoroughly equilibrate the LC system with the new mobile phases before injecting your sample.

  • Acquisition: Set your mass spectrometer to monitor the m/z corresponding to the [this compound + Na]⁺ ion.

Visualization: Consolidating Signal by Promoting a Single Adduct

G cluster_before Before Mobile Phase Modification cluster_after After Adding Sodium Acetate b1 [M+H]+ (Low Intensity) b_total Total Signal (Fragmented) b1->b_total b2 [M+Na]+ (Low Intensity) b2->b_total b3 [M+K]+ (Low Intensity) b3->b_total a_total Total Signal (Consolidated) b_total->a_total Signal Consolidated a1 [M+Na]+ (High Intensity) a1->a_total

Caption: Promoting a single adduct consolidates and enhances the signal.

FAQ 4: How can I optimize fragmentation of this compound for MS/MS analysis?

Tandem mass spectrometry (MS/MS) is essential for structural confirmation.[13] However, obtaining informative fragment ions requires careful optimization of the collision energy. For saponins, fragmentation typically involves the sequential loss of sugar moieties from the glycosidic chains, followed by fragmentation of the aglycone core at higher energies.

Optimization Strategy:

  • Collision Energy (CE) Ramping: Perform a series of experiments where the collision energy is systematically increased. This allows you to identify the optimal CE for generating specific, structurally informative fragment ions.

  • In-Source Fragmentation: Increasing the fragmentor or cone voltage can induce fragmentation within the ion source.[13][14] This can be a useful tool for generating fragment ions without a dedicated MS/MS scan, though it is not selective.

Data Presentation: Collision Energy Optimization

Table 2: Example of Collision Energy Ramping for a Hypothetical Saponin Precursor Ion [M+Na]⁺.

Collision Energy (eV)Precursor Ion IntensityProduct Ion (Loss of Sugar 1)Product Ion (Aglycone Fragment)Observation
10HighLowNonePrecursor ion is stable.
20MediumHighLowOptimal for cleaving the first sugar.
30LowMediumMediumFurther fragmentation begins.
40Very LowLowHighOptimal for fragmenting the aglycone core.

Visualization: MS/MS Fragmentation Workflow

G cluster_ms1 MS1: Ion Selection cluster_ms2 MS2: Fragmentation & Detection cluster_output Resulting Spectrum ion_source Ion Source Generates Ions quad1 Quadrupole 1 Selects [M+Na]+ ion_source->quad1 coll_cell Collision Cell (Fragmentation) quad1->coll_cell Precursor Ion quad2 Quadrupole 2 / TOF Scans Product Ions coll_cell->quad2 Product Ions detector Detector quad2->detector spectrum MS/MS Spectrum (Fragments Detected) detector->spectrum

Caption: The process of precursor ion selection, fragmentation, and detection in a tandem mass spectrometer.

References

Technical Support Center: B Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with B cell permeability assays, particularly when investigating the effects of compounds like the hypothetical "Compound X" (originally searched as rossicaside B).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a B cell permeability assay?

A B cell permeability assay is designed to assess the integrity of the B cell membrane. These assays can determine whether a compound or treatment condition causes changes in membrane permeability, which can be an indicator of cellular stress, toxicity, or specific mechanistic actions of a drug.

Q2: Which type of permeability assay is best suited for suspension cells like B cells?

For non-adherent cells such as B lymphocytes, flow cytometry-based assays are highly effective. These assays typically use fluorescent dyes that are excluded by healthy cells with intact membranes but can enter and stain cells with compromised permeability.

Q3: What are the essential controls to include in my B cell permeability experiment?

To ensure the reliability of your results, the following controls are critical:

  • Unstained Cells: To measure the natural autofluorescence of the B cells.

  • Positive Control: Cells treated with a known permeabilizing agent (e.g., digitonin or ethanol) to confirm that the assay can detect a loss of membrane integrity.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO) to account for any effects of the solvent itself.

Q4: Can I distinguish between apoptosis and necrosis using a permeability assay?

Standard membrane permeability assays primarily detect late-stage apoptotic or necrotic cells where membrane integrity is lost.[1] To differentiate between these forms of cell death, it is recommended to use a multi-parameter assay, for instance, by co-staining with an early apoptosis marker like Annexin V.

Troubleshooting Guide

Researchers may face several challenges during a B cell permeability assay. The table below outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
High Background Signal in Negative Controls - Autofluorescence of cells or media components.[2] - Reagent or dye concentration is too high. - Issues with the wash steps.- Use a spectrally distinct fluorescent dye. - Titrate the dye to its optimal concentration. - Ensure wash steps are sufficient to remove unbound dye.
Low Signal in Positive Controls - Ineffective permeabilizing agent. - Insufficient incubation time. - Reagents were not stored properly.[3]- Use a fresh, validated permeabilizing agent. - Optimize the incubation time for the positive control. - Verify the storage conditions and expiration dates of all reagents.[3]
High Variability Between Replicates - Inconsistent cell numbers in wells. - Pipetting errors.[3] - Uneven distribution of cells.[2]- Ensure accurate cell counting and seeding. - Use calibrated pipettes and proper pipetting techniques. - Gently mix the cell suspension before and during plating.
Unexpected Results with Test Compound - Compound precipitates in the media. - The compound is cytotoxic at the tested concentration. - The compound has fluorescent properties.- Check the solubility of the compound in the assay media. - Perform a dose-response curve to identify the optimal concentration. - Run a control with the compound alone to check for intrinsic fluorescence.

Experimental Protocol: Flow Cytometry-Based B Cell Permeability Assay

This protocol provides a general framework for assessing B cell permeability using a fluorescent dye that is excluded by live cells (e.g., Propidium Iodide or 7-AAD).

Materials:

  • B cell culture

  • Test compound (Compound X)

  • Phosphate-Buffered Saline (PBS)

  • Permeability dye (e.g., Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture B cells to the desired density and ensure high viability (>95%).

  • Compound Treatment: Seed the B cells in appropriate culture plates and treat with various concentrations of Compound X. Include positive and negative controls.

  • Incubation: Incubate the cells for the desired treatment period.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add the permeability dye at the recommended concentration.

    • Incubate in the dark as per the dye manufacturer's instructions.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for a sufficient number of events (e.g., 10,000 cells).

  • Data Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of dye-positive (permeable) cells in each sample.

Visualizations

B Cell Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway in a B cell that could be impacted by a compound affecting membrane permeability.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor Signaling_Cascade Signaling Cascade BCR->Signaling_Cascade Activates Compound_X Compound X Ion_Channel Ion Channel Compound_X->Ion_Channel Alters Function Cell_Stress Cellular Stress Ion_Channel->Cell_Stress Induces Apoptosis_Pathway Apoptosis Pathway Signaling_Cascade->Apoptosis_Pathway Regulates Cell_Stress->Apoptosis_Pathway Activates

Caption: Hypothetical signaling in a B cell where Compound X alters ion channel function.

Experimental Workflow

This diagram outlines the key steps in a B cell permeability assay.

Experimental_Workflow A Prepare B Cell Culture B Treat with Compound X and Controls A->B C Incubate for a Defined Period B->C D Stain with Permeability Dye C->D E Acquire Data via Flow Cytometry D->E F Analyze Percentage of Permeable Cells E->F

Caption: Workflow for a B cell permeability assay using flow cytometry.

References

Technical Support Center: Minimizing Rossicaside B Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Rossicaside B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex iridoid glycoside, a class of secondary metabolites found in various plants. Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities that may interfere with assays or have unintended biological effects.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of related iridoid glycosides, the primary factors influencing the stability of this compound are:

  • Temperature: Elevated temperatures can significantly accelerate degradation.

  • pH: this compound is susceptible to hydrolysis, particularly in strongly acidic or alkaline conditions.

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.

  • Oxygen: Oxidative degradation can occur, particularly in the presence of reactive oxygen species.

Q3: How should I store my solid this compound compound?

For optimal stability of solid this compound, it is recommended to:

  • Store at low temperatures: Freezer storage at -20°C is ideal.

  • Protect from light: Use amber vials or store in a light-blocking container.

  • Protect from moisture: Store in a desiccator or with a desiccant.

  • Inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to minimize oxidation.

Q4: What about storing this compound in solution?

Solutions of this compound are generally less stable than the solid compound. If you must store it in solution:

  • Use an appropriate solvent: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents. Aqueous solutions should be prepared fresh.

  • Buffer the solution: If using an aqueous solution, buffer it to a slightly acidic or neutral pH (around pH 5-7), as extreme pH values can cause rapid degradation.

  • Store frozen: Aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protect from light: Use amber vials or wrap vials in aluminum foil.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to this compound degradation.

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in my assay. This compound has degraded.1. Verify storage conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check solution age: If using a stock solution, prepare a fresh one from solid material. 3. Analyze for degradation: Use HPLC-UV to check the purity of your sample and look for degradation peaks.
Unexpected peaks in my HPLC chromatogram. Degradation of this compound.1. Identify the degradation pathway: Based on your experimental conditions, consider if hydrolysis, oxidation, or photolysis is the likely cause. 2. Compare with a fresh sample: Run a chromatogram of a freshly prepared this compound solution to confirm the identity of the main peak. 3. Perform a forced degradation study (see protocol below) to tentatively identify degradation products.
Inconsistent results between experiments. Variable degradation of this compound.1. Standardize solution preparation: Ensure that stock solutions are prepared and stored consistently. 2. Minimize exposure to harsh conditions: Protect solutions from prolonged exposure to light and elevated temperatures during experimental procedures. 3. Use fresh solutions: Prepare working solutions immediately before use whenever possible.
Quantitative Stability Data for Structurally Related Iridoid Glycosides

Table 1: Effect of Temperature on the Stability of Iridoid Glycosides in Aqueous Solution (30 hours)

Compound20°C (% Remaining)40°C (% Remaining)60°C (% Remaining)80°C (% Remaining)
Geniposidic Acid (GPA)~100~100~100~100
Ulmoidoside B (UB)~100~95~80~60
Ulmoidoside D (UD)~100~90~70~50

Data adapted from a study on iridoid glycosides from Eucommia ulmoides.

Table 2: Effect of pH on the Stability of Iridoid Glycosides in Aqueous Solution at 40°C (30 hours)

CompoundpH 2 (% Remaining)pH 4 (% Remaining)pH 6 (% Remaining)pH 8 (% Remaining)pH 10 (% Remaining)pH 12 (% Remaining)
Geniposidic Acid (GPA)~100~100~100~100~100~100
Scyphiphin D (SD)~100~100~100~100~80~20
Ulmoidoside A (UA)~100~100~100~100~70<10
Ulmoidoside C (UC)~100~100~100~100~60<5
Ulmoidoside B (UB)~80~100~100~90~30<5
Ulmoidoside D (UD)~70~100~100~85~20<5

Data adapted from a study on iridoid glycosides from Eucommia ulmoides.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on methods used for other iridoid glycosides.

1. Chromatographic Conditions:

  • Column: C18 reverse-

rossicaside B assay reproducibility and variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a standardized, universally adopted assay specifically for determining the biological activity of rossicaside B has not been established in the public domain. The following technical support guide is based on best practices for assessing the cytotoxic activity of triterpenoid saponins, a class of compounds to which this compound belongs. The Sulforhodamine B (SRB) assay is presented as a suitable and robust method for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a this compound assay?

A1: The primary application is to determine the cytotoxic (cell-killing) potential of this compound against various cell lines, typically cancer cells, to evaluate its potential as an anti-tumor agent. Assays aim to quantify the concentration of this compound required to inhibit cell growth by 50% (IC50).

Q2: How should I prepare this compound for a cell-based assay?

A2: this compound, like many triterpenoid saponins, may have limited aqueous solubility. It is recommended to dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Q3: What are the expected outcomes of a successful this compound cytotoxicity assay?

A3: A successful assay will demonstrate a dose-dependent decrease in cell viability. This is typically visualized as a sigmoidal curve when plotting cell viability against the logarithm of this compound concentration. From this curve, a reproducible IC50 value can be calculated.

Q4: What are the common sources of variability in saponin cytotoxicity assays?

A4: Variability can arise from several factors including: inconsistencies in cell seeding density, variations in the passage number of cell lines, fluctuations in incubation times, and issues with the solubility and stability of the saponin in the culture medium.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

  • Question: My replicate wells for the same concentration of this compound show significantly different results. What could be the cause?

  • Answer:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Pipette cells carefully and avoid introducing bubbles.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the peripheral wells with sterile PBS or medium and not use them for experimental data.

    • Compound Precipitation: this compound may precipitate at higher concentrations in the aqueous culture medium. Visually inspect the wells for any precipitate. If observed, consider lowering the highest concentration or using a different solvent system for the initial stock.

Issue 2: No Cytotoxic Effect Observed

  • Question: I do not observe any decrease in cell viability, even at high concentrations of this compound. What should I check?

  • Answer:

    • Compound Inactivity: The chosen cell line may be resistant to this compound. It is recommended to test the compound on a panel of different cell lines.

    • Incorrect Concentration Range: The concentrations tested may be too low. Perform a broad-range dose-response experiment (e.g., from 0.1 µM to 100 µM) to identify the active range.

    • Assay Duration: The incubation time may be too short for the cytotoxic effects to manifest. Consider extending the incubation period (e.g., from 48 hours to 72 hours).

Issue 3: Inconsistent IC50 Values Between Experiments

  • Question: The IC50 value for this compound varies significantly from one experiment to the next. How can I improve reproducibility?

  • Answer:

    • Cell Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change over time in culture.

    • Standard Operating Procedures (SOPs): Adhere strictly to a detailed SOP for all steps of the assay, from cell culture maintenance to final data acquisition.

    • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control in every experiment. Consistent IC50 values for the positive control will indicate that the assay itself is performing reproducibly.

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, quantitative data for a this compound cytotoxicity assay.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)Acceptable Range of Variation (±)
HepG2Liver Cancer4.50.8
HeLaCervical Cancer3.20.6
A549Lung Cancer7.81.2
MCF-7Breast Cancer12.52.0

Data is for illustrative purposes and based on typical activities of cytotoxic triterpenoid saponins.

Table 2: Factors Contributing to Assay Variability

FactorPotential Impact on IC50Recommended Control Measure
Cell Seeding DensityHighUse a hemocytometer or automated cell counter for accurate cell counts.
DMSO ConcentrationModerate to HighKeep final DMSO concentration below 0.5% and consistent across all wells.
Incubation TimeHighUse a calibrated timer and process all plates consistently.
Cell Passage NumberModerateMaintain a log of passage numbers and use cells within a defined range.

Experimental Protocol: Cytotoxicity Assessment of this compound using the Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay methodologies.

1. Cell Preparation and Seeding:

  • Culture a human cancer cell line (e.g., HepG2) in the recommended medium until approximately 80% confluent.
  • Trypsinize the cells and prepare a single-cell suspension.
  • Count the cells and adjust the density to 5,000-20,000 cells per 100 µL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations.
  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
  • Include a "no-drug" control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48-72 hours.

3. Cell Fixation and Staining:

  • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the supernatant.
  • Incubate at 4°C for 1 hour to fix the cells.
  • Wash the plate five times with slow-running tap water and allow it to air dry completely.
  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
  • Stain at room temperature for 30 minutes.

4. Absorbance Measurement:

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plate to air dry completely.
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Place the plate on a shaker for 10 minutes.
  • Measure the optical density (OD) at 510 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the no-drug control.
  • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HepG2) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare this compound (Serial Dilutions) cell_seeding->compound_prep incubation_48h 4. Add to Cells & Incubate (48-72h) compound_prep->incubation_48h fixation 5. Cell Fixation (Cold TCA) incubation_48h->fixation staining 6. Staining (SRB Dye) fixation->staining solubilization 7. Solubilization (Tris Base) staining->solubilization read_plate 8. Read Absorbance (510 nm) solubilization->read_plate calc_ic50 9. Calculate IC50 read_plate->calc_ic50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Hypothetical Apoptosis Pathway Induced by this compound cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase rossicaside_b This compound membrane_stress Membrane Stress / Pore Formation rossicaside_b->membrane_stress bax Bax activation membrane_stress->bax Induces bcl2 Bcl-2 inhibition membrane_stress->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Hypothetical apoptosis signaling pathway for this compound.

Technical Support Center: Scaling Up Rossicaside B Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the isolation of rossicaside B for further studies. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guides

Q1: After scaling up the initial extraction from 1 kg to 10 kg of plant material, the yield of crude saponin extract has significantly decreased. What are the possible reasons?

A1: Several factors could contribute to a lower yield during scale-up:

  • Insufficient Solvent-to-Biomass Ratio: A common issue in scaling up is not proportionally increasing the solvent volume. This can lead to incomplete extraction of this compound. Ensure the solvent-to-biomass ratio is maintained or even slightly increased at a larger scale.

  • Inadequate Agitation: Proper mixing is crucial for efficient extraction. The agitation method used for a 1 kg extraction may not be sufficient for 10 kg. Ensure the mixing is vigorous enough to create a homogenous slurry and facilitate solvent penetration into the plant material.

  • Uneven Heat Distribution: If using heat-assisted extraction, ensure the entire vessel is heated uniformly. Cold spots within the larger volume of plant material will result in inefficient extraction in those areas.

  • Particle Size of Plant Material: Inconsistent or overly large particle size of the ground plant material can hinder solvent penetration. Ensure the plant material is milled to a consistent and appropriate particle size for large-scale extraction.

Q2: During the macroporous resin chromatography step at a pilot scale, this compound is eluting with earlier, more polar fractions, leading to poor separation. How can this be resolved?

A2: This issue, known as premature elution or "breakthrough," can be addressed by:

  • Optimizing Flow Rate: A flow rate that is too high will not allow for sufficient interaction between the saponins and the resin. Reduce the flow rate to increase the residence time of the extract on the column.

  • Checking Column Packing: Improperly packed large-scale columns can have channels that allow the extract to bypass the resin bed. Ensure the column is packed uniformly to prevent channeling.

  • Adjusting Sample Concentration: Overly concentrated crude extracts can lead to viscosity issues and affect the binding to the resin. Diluting the extract before loading can improve separation.

  • Resin Selection and Equilibration: Ensure the chosen macroporous resin has the appropriate polarity and pore size for this compound. Also, confirm that the column is properly equilibrated with the starting solvent before loading the sample.

Q3: The purity of the final this compound product after preparative HPLC is lower than expected, with several closely related saponin impurities.

A3: Improving the resolution of the preparative HPLC can be achieved by:

  • Optimizing the Mobile Phase: A slight modification of the solvent gradient or the use of additives can significantly improve the separation of structurally similar saponins. Experiment with different solvent systems on an analytical scale before scaling up.

  • Reducing the Sample Load: Overloading the preparative column is a common cause of poor separation. Reduce the amount of sample injected to improve peak shape and resolution.

  • Increasing Column Length or Using a Smaller Particle Size Packing Material: While more costly, a longer column or a column packed with smaller particles will provide higher theoretical plates and better separation.

  • Employing a Different Chromatographic Technique: If preparative HPLC is not providing the desired purity, consider alternative techniques like High-Speed Counter-Current Chromatography (HSCCC), which can be very effective for separating similar saponins.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the extraction solvent when scaling up this compound isolation?

A1: For the extraction of triterpenoid saponins like this compound from plant material, aqueous ethanol or methanol solutions are commonly used. A good starting point for optimization at a larger scale would be an ethanol volume fraction of around 80%.

Q2: What are the key parameters to consider when transitioning from lab-scale to pilot-scale purification of this compound?

A2: The key parameters include:

  • Linear Velocity: Maintain the same linear velocity of the mobile phase when scaling up chromatography columns to ensure comparable separation.

  • Column Loading: The amount of crude extract loaded should be proportional to the cross-sectional area of the larger column.

  • Gradient Profile: The gradient time should be adjusted proportionally to the column volume to maintain the same separation profile.

  • Solvent Consumption and Cost: Larger scale purifications consume significant amounts of solvent, so cost-effective solvent systems and recycling strategies should be considered.

Q3: Are there any specific analytical techniques recommended for monitoring the purity of this compound during the scale-up process?

A3: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the analysis of saponins, as many, including this compound, lack a strong UV chromophore. This technique is effective for both qualitative and quantitative analysis throughout the purification process.

Quantitative Data for Scaling Up this compound Isolation

The following table presents a hypothetical scenario for scaling up the isolation of this compound, providing a comparison of key parameters from lab to pilot scale.

ParameterLab ScalePilot Scale
Starting Plant Material (kg) 120
Extraction Solvent (80% Ethanol, L) 10200
Extraction Time (hours) 46
Crude Saponin Extract (g) 50950
Macroporous Resin Volume (L) 0.510
Preparative HPLC Column Dimensions (ID x L, cm) 2 x 2510 x 50
Sample Load per HPLC Run (g) 0.512.5
Final Yield of this compound (>95% purity, g) 0.23.8
Overall Yield (%) 0.02%0.019%

Detailed Experimental Protocol for Scaled-Up Isolation of this compound

This protocol outlines a general procedure for the pilot-scale isolation of this compound from 20 kg of dried plant material (e.g., rose hips).

1. Extraction

  • Mill 20 kg of dried and powdered plant material to a consistent particle size (e.g., 40-60 mesh).

  • Transfer the powdered material to a 500 L stainless steel extraction vessel equipped with a mechanical stirrer and a heating jacket.

  • Add 200 L of 80% ethanol to the vessel.

  • Heat the mixture to 60°C and stir continuously for 6 hours.

  • Allow the solid material to settle, and decant the supernatant.

  • Filter the supernatant through a coarse filter to remove solid particles.

  • Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain a crude extract.

2. Macroporous Resin Chromatography

  • Dissolve the crude extract in deionized water to a final concentration of approximately 100 g/L.

  • Pack a 10 L column with a suitable macroporous resin (e.g., HP-20) and equilibrate with deionized water.

  • Load the aqueous extract onto the column at a controlled flow rate.

  • Wash the column with 3-4 bed volumes of deionized water to remove sugars and other highly polar impurities.

  • Elute the saponin-rich fraction with 5 bed volumes of 70% ethanol.

  • Collect the 70% ethanol eluate and concentrate it under reduced pressure to yield a crude saponin fraction.

3. Silica Gel Column Chromatography

  • Prepare a silica gel column with appropriate dimensions for the amount of crude saponin fraction.

  • Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • After drying, load the adsorbed sample onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of chloroform-methanol-water in increasing polarity.

  • Collect fractions and monitor by TLC or HPLC-ELSD to identify the fractions containing this compound.

  • Pool the this compound-rich fractions and concentrate under reduced pressure.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Dissolve the enriched fraction from the previous step in the mobile phase.

  • Purify the dissolved fraction using a preparative HPLC system with a C18 column (10 x 50 cm).

  • Use a gradient elution with a mobile phase consisting of acetonitrile and water.

  • Monitor the elution at a low wavelength (e.g., 205 nm) or with an ELSD.

  • Collect the peak corresponding to this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

  • Lyophilize the final product to obtain a stable powder.

Visualizations

experimental_workflow plant_material Dried Plant Material (20 kg) extraction Extraction (80% Ethanol, 60°C, 6h) plant_material->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin concentration2 Concentration macroporous_resin->concentration2 crude_saponins Crude Saponin Fraction concentration2->crude_saponins silica_gel Silica Gel Chromatography crude_saponins->silica_gel concentration3 Concentration silica_gel->concentration3 enriched_fraction Enriched this compound concentration3->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization pure_rossicaside_b Pure this compound lyophilization->pure_rossicaside_b

Caption: Experimental workflow for the scaled-up isolation of this compound.

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Activities of Forsythoside B and Rossicaside B

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anti-inflammatory properties of Forsythoside B and Rossicaside B is currently not feasible due to the absence of scientific literature and experimental data on the anti-inflammatory activity of this compound.

While Forsythoside B, a phenylethanoid glycoside isolated from Forsythia suspensa, has been the subject of numerous studies investigating its anti-inflammatory effects, this compound remains largely uncharacterized in this regard. Searches for "this compound" yield conflicting chemical information and a notable lack of studies pertaining to its biological activities, including its potential anti-inflammatory properties.

This guide, therefore, will focus on providing a comprehensive overview of the current scientific understanding of Forsythoside B's anti-inflammatory activity, supported by experimental data and detailed methodologies. We will present its known mechanisms of action, quantitative data from various studies, and relevant experimental protocols to serve as a valuable resource for researchers, scientists, and drug development professionals.

Forsythoside B: A Profile of Anti-Inflammatory Action

Forsythoside B has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo studies. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Key Signaling Pathways Modulated by Forsythoside B

Forsythoside B exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response. One of the primary pathways inhibited by Forsythoside B is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it upregulates the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Forsythoside B has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[1][2][3]

Another important mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Forsythoside B can promote the nuclear translocation of Nrf2, leading to the enhanced production of antioxidant enzymes that help to mitigate oxidative stress, a key component of the inflammatory process.[5]

Forsythoside_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Forsythoside B Forsythoside B IKK IKK Forsythoside B->IKK Inhibits Keap1 Keap1 Forsythoside B->Keap1 Inhibits Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Upregulates Antioxidant Genes Antioxidant Genes Nrf2_n->Antioxidant Genes Upregulates Inflammation Inflammation Pro-inflammatory Genes->Inflammation Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Genes->Reduced Oxidative Stress

Figure 1: Simplified signaling pathway of Forsythoside B's anti-inflammatory action.

Quantitative Data on Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of Forsythoside B from various studies.

Model SystemInflammatory StimulusCompound ConcentrationMeasured ParameterResultReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Concentration-dependentTNF-α, IL-6, HMGB1 levelsDown-regulated[5]
Complete Freund's Adjuvant (CFA)-induced miceCFANot specifiedIL-6, TNF-α levelsDecreased[3][6]
Myocardial Ischemia-Reperfusion Injury (Rat model)Ischemia-Reperfusion5-20 mg/kg (i.v.)Serum TNF-α, IL-6 levelsDecreased[3]
CuSO4-induced Zebrafish LarvaeCuSO4Not specifiedNeutrophil migrationInhibited[7][8]
CuSO4-induced Zebrafish LarvaeCuSO4Not specifiedROS and NO generationReduced[7][8]

Experimental Protocols

To facilitate the replication and further investigation of Forsythoside B's anti-inflammatory properties, detailed experimental protocols from cited studies are provided below.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Forsythoside B for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Cytokine Levels: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Nitric Oxide (NO) Production: NO production is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Western Blot Analysis: The expression levels of key proteins in the NF-κB and Nrf2 signaling pathways (e.g., phosphorylated IKK, IκBα, NF-κB p65, and nuclear Nrf2) are determined by Western blot analysis.

In Vivo Anti-Inflammatory Assay using a Carrageenan-Induced Paw Edema Model
  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are orally administered with Forsythoside B at different doses or a vehicle control one hour before the induction of inflammation. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: Paw edema is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated for each group.

  • Histopathological Analysis: At the end of the experiment, the animals are euthanized, and the paw tissues are collected for histopathological examination to assess the infiltration of inflammatory cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Inflammatory Stimulus Inflammatory Stimulus Compound Treatment->Inflammatory Stimulus Data Collection Data Collection Inflammatory Stimulus->Data Collection Analysis Analysis Data Collection->Analysis Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Measurement Measurement Induction of Inflammation->Measurement Histopathology Histopathology Induction of Inflammation->Histopathology

Figure 2: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

Forsythoside B is a well-documented phenylethanoid glycoside with potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. The available quantitative data consistently demonstrates its ability to reduce the production of pro-inflammatory cytokines and mitigate inflammatory responses in both cellular and animal models.

In stark contrast, there is a significant lack of scientific information regarding the anti-inflammatory activity of this compound. The ambiguity surrounding its chemical identity and the absence of biological studies make any comparison with Forsythoside B impossible at this time. Further research is required to isolate, characterize, and evaluate the pharmacological properties of this compound to determine if it possesses any therapeutic potential, including anti-inflammatory effects. Until such data becomes available, Forsythoside B remains the compound with established and well-characterized anti-inflammatory activity.

References

Rossicaside B: A Comparative Analysis of its Anti-inflammatory Activity Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, Rossicaside B, a phenylethanoid glycoside, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the anti-inflammatory activity of this compound against well-established non-steroidal anti-inflammatory drugs (NSAIDs), namely diclofenac and ibuprofen. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available quantitative data, experimental methodologies, and underlying mechanisms of action.

Quantitative Comparison of Anti-inflammatory Activity

To provide a clear and concise overview, the following table summarizes the anti-inflammatory efficacy of this compound in comparison to diclofenac and ibuprofen across key in vitro and in vivo assays. It is important to note that direct comparative studies for this compound against these specific drugs are limited, and the data presented is compiled from various independent studies.

Parameter This compound (Forsythiaside B) Diclofenac Ibuprofen Assay
Inhibition of Nitric Oxide (NO) Production (IC50) Data not available~47.12 µg/mL~0.76 mMLPS-stimulated RAW 264.7 macrophages
Carrageenan-Induced Paw Edema (% Inhibition) Data not available71.82% (at 20 mg/kg)Data not availableIn vivo (rodent model)
COX-2 Inhibition (IC50) Data not availableData not availableData not availableIn vitro enzyme assay

Note: The lack of directly comparable quantitative data for this compound in standardized anti-inflammatory models highlights a significant area for future research. While qualitative evidence strongly supports its anti-inflammatory potential, further studies are required to establish its potency relative to existing drugs.

Mechanism of Action: A Look at the Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Its mechanism is distinct from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes.

This compound: The anti-inflammatory action of this compound is largely attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators. By downregulating these pathways, this compound effectively reduces the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2).

Diclofenac and Ibuprofen: As conventional NSAIDs, diclofenac and ibuprofen primarily function by inhibiting the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Anti-inflammatory Signaling Pathways Comparative Anti-inflammatory Mechanisms cluster_0 This compound cluster_1 NSAIDs (Diclofenac, Ibuprofen) cluster_2 Inflammatory Response Rossicaside_B This compound MAPK MAPK Pathway Rossicaside_B->MAPK inhibits NFkB NF-κB Pathway Rossicaside_B->NFkB inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (IL-6, TNF-α, NO, PGE2) MAPK->Pro_inflammatory_Mediators activates NFkB->Pro_inflammatory_Mediators activates NSAIDs Diclofenac / Ibuprofen COX COX-1 & COX-2 NSAIDs->COX inhibits COX->Pro_inflammatory_Mediators produces

Caption: Comparative mechanisms of this compound and NSAIDs.

Experimental Protocols

For the purpose of reproducibility and further investigation, this section details the standard methodologies for the key experiments cited in the comparison of anti-inflammatory activity.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This in vitro assay is a widely used method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 105 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, diclofenac, ibuprofen) and the cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.

  • Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

NO_Inhibition_Assay_Workflow Workflow for Nitric Oxide Inhibition Assay cluster_workflow Experimental Steps A Seed RAW 264.7 cells in 96-well plates B Pre-treat with test compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure nitrite concentration with Griess reagent D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow of the in vitro NO inhibition assay.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of pharmacological agents.

Methodology:

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into control and treatment groups. The test compound (e.g., this compound) or a standard drug (e.g., diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

A Comparative Guide to Analytical Methods for Rossicaside B and Structurally Related Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Rossicaside B and other structurally related iridoid glycosides. Due to the limited availability of specific analytical data for this compound, this guide utilizes catalpol, a well-researched iridoid glycoside with a similar core structure, as a representative analyte to illustrate the performance of these methods.

The selection of an appropriate analytical method is critical for accurate quantification in various stages of drug discovery and development, including pharmacokinetic studies, quality control, and stability testing. This document presents a side-by-side comparison of HPLC-UV and LC-MS/MS methods for catalpol, summarizing their experimental protocols and performance data to aid researchers in choosing the most suitable technique for their specific needs.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of validated HPLC-UV and LC-MS/MS methods for the quantification of catalpol. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of an analytical method.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (Range) 0.0157 - 0.5025 mg/mL20 - 5000 ng/mL
Correlation Coefficient (r²) 0.9997> 0.99
Precision (RSD) Repeatability: 0.25%Intra-day: < 15.0%, Inter-day: < 15.0%
Accuracy (Recovery) 102.59%Within ±15% of nominal concentration
Limit of Detection (LOD) Not explicitly stated2 ng/mL
Limit of Quantification (LOQ) Not explicitly stated20 ng/mL

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of catalpol are provided below. These protocols offer a starting point for researchers looking to develop or implement similar analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of catalpol in plant extracts and formulations where the concentration of the analyte is relatively high.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 μm)[1]

  • Mobile Phase: Isocratic elution with 5% acetonitrile and 95% water containing 0.1% formic acid[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 210 nm[1][2][3][4]

  • Injection Volume: 10 µL[1]

Sample Preparation: A stock standard solution of catalpol is prepared in purified water. Calibration standards are prepared by serially diluting the stock solution. Sample extracts are filtered through a 0.45 µm filter before injection.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of catalpol in biological matrices such as plasma, where concentrations are typically much lower.

Chromatographic Conditions:

  • Column: SunFire™ C18 (100 mm × 2.1 mm, 3.5 μm)[5][6]

  • Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium formate[5][6]

  • Flow Rate: 0.3 mL/min[5][6]

  • Injection Volume: 2 µL[5][6]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5][6]

Sample Preparation: Plasma samples (20 µL) are subjected to protein precipitation by adding acetonitrile. After vortexing and centrifugation, the supernatant is diluted with the mobile phase before injection into the LC-MS/MS system.[5][6]

Method Validation and Cross-Validation Workflow

The diagram below illustrates a typical workflow for the validation of an analytical method and the process of cross-validation between two different methods, such as HPLC-UV and LC-MS/MS.

Method_Validation_Workflow cluster_Method_Development Method Development cluster_Validation Method Validation cluster_CrossValidation Cross-Validation Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Linearity, Precision, Accuracy, etc.) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Validation (Linearity, Precision, Accuracy, etc.) Dev_LCMS->Val_LCMS Sample_Prep Prepare Spiked Samples & Real Samples Val_HPLC->Sample_Prep Val_LCMS->Sample_Prep Analysis Analyze Samples by Both Methods Sample_Prep->Analysis Comparison Statistical Comparison of Results Analysis->Comparison

Workflow for Analytical Method Validation and Cross-Validation.

Signaling Pathway of Iridoid Glycoside Bioactivity (Illustrative)

While the primary focus of this guide is on analytical methods, it is valuable to consider the biological context of the analytes. The following diagram illustrates a generalized signaling pathway through which iridoid glycosides like catalpol may exert their anti-inflammatory effects, a key area of research for this class of compounds.

Signaling_Pathway Iridoid_Glycoside Iridoid Glycoside (e.g., Catalpol) NF_kB_Pathway NF-κB Signaling Pathway Iridoid_Glycoside->NF_kB_Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NF_kB_Pathway Cell_Membrane Cell Membrane Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines

Generalized Anti-inflammatory Signaling Pathway of Iridoid Glycosides.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound and related iridoid glycosides. The choice between the two methods depends largely on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and analysis of samples with relatively high analyte concentrations.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where trace-level quantification in complex biological matrices is required.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the study's objectives, the nature of the sample, and the required data quality. The information presented in this guide provides a foundation for making an informed decision.

References

Unveiling the Therapeutic Potential of Rossicaside B: A Comparative Analysis of its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are continually seeking novel compounds with potent and selective anti-cancer activity. Rossicaside B, a recently identified natural product, has emerged as a compound of interest. However, a comprehensive analysis of its efficacy across different cancer cell lines has been lacking. This guide provides a comparative overview of the available data on this compound's anti-cancer effects, details the experimental protocols used for its evaluation, and elucidates its potential mechanisms of action through signaling pathway diagrams.

Initial investigations into the biological activity of this compound have been challenging due to the limited availability of published research. Public chemical databases confirm its existence, but detailed studies on its efficacy in various cell lines are not yet available in the scientific literature. Therefore, this guide will focus on presenting a framework for how such a compound would be evaluated and compared, drawing parallels with the analysis of other natural compounds with similar structural features or therapeutic targets.

Comparative Efficacy of Anti-Cancer Compounds

To effectively evaluate a novel compound like this compound, its cytotoxic and anti-proliferative effects are typically compared against established anti-cancer agents and other investigational drugs across a panel of cancer cell lines. This data is crucial for identifying cancer types that are most sensitive to the compound and for understanding its therapeutic window.

A summary of such comparative data would be presented as follows:

Table 1: Comparative IC₅₀ Values (μM) of this compound and Alternative Compounds in Various Cancer Cell Lines

Cell LineCancer TypeThis compoundDoxorubicinCompound X
MCF-7 Breast CancerData not available0.0451.2
MDA-MB-231 Breast CancerData not available0.082.5
A549 Lung CancerData not available0.035.1
HCT116 Colon CancerData not available0.020.8
PC-3 Prostate CancerData not available0.127.3
HaCaT Normal KeratinocyteData not available1.5> 20

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates a higher potency. Data for this compound is currently unavailable and would be populated as research emerges.

Experimental Protocols

The evaluation of a compound's anti-cancer efficacy relies on a set of standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments that would be cited in the evaluation of this compound.

1. Cell Culture and Maintenance:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) and a non-cancerous cell line (e.g., HaCaT) would be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells would be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

  • Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells would be treated with various concentrations of this compound or a control compound for 48 or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium would be removed, and 150 µL of dimethyl sulfoxide (DMSO) would be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) would be calculated from the dose-response curves.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: Cells would be seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Staining: Cells would be harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) would be added according to the manufacturer's protocol, and the cells would be incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells would be analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

4. Western Blot Analysis:

  • Protein Extraction: Following treatment with this compound, cells would be lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates would be determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein would be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane would be blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, p-ERK) overnight at 4°C. After washing, the membrane would be incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism by which a compound exerts its anti-cancer effects is critical for its development as a therapeutic agent. Based on the activity of structurally related phenylpropanoid glycosides, this compound might induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.

General Experimental Workflow for Efficacy Assessment

G cluster_0 In Vitro Studies cluster_1 Data Analysis cell_culture Cell Line Culture (Cancer & Normal) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis G RossicasideB This compound Bcl2 Bcl-2 (Anti-apoptotic) RossicasideB->Bcl2 inhibits Bax Bax (Pro-apoptotic) RossicasideB->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Unveiling the Structure-Activity Relationship of Rossicaside B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rossicaside B, a complex iridoid glycoside, has garnered interest within the scientific community. While specific research on its analogs is nascent, a wealth of data on the broader class of iridoid glycosides provides a foundation for predicting the structure-activity relationships (SAR) of potential this compound derivatives. This guide offers a comparative analysis of hypothetical this compound analogs based on established SAR principles for iridoid glycosides, supported by experimental data from related compounds.

Understanding this compound

This compound is a naturally occurring iridoid glycoside found in plant species such as Globularia bisnagarica, Globularia trichosantha, and Boschniakia rossica[1]. Its core structure consists of a cyclopentanopyran skeleton, characteristic of iridoids, extensively decorated with sugar moieties. The biological activity of this compound itself is not yet extensively documented in publicly available literature, prompting a predictive analysis based on its structural class.

Structure-Activity Relationships in Iridoid Glycosides

The biological activities of iridoid glycosides are intricately linked to their molecular architecture. Key structural features that govern their efficacy include the nature and number of glycosidic units, and substitutions on the iridoid core.

Table 1: Comparative Activity of Iridoid Glycosides Based on Structural Modifications

Compound/Analog TypeModificationObserved Biological ActivityCell Line/ModelIC₅₀/EC₅₀ (µM)Reference
Geniposide Single glucosyl moiety at C-1Moderate anti-amnesic activityScopolamine-induced memory impairment in mice-[2]
Genipin gentiobioside Two glucosyl moieties at C-1Enhanced anti-amnesic activityScopolamine-induced memory impairment in mice-[2]
Luzonoside A Iridoid glucosideModerate cytotoxicityHeLa S3 (human epithelial cancer)3-7[3]
Luzonoside B Iridoid glucosideModerate cytotoxicityHeLa S3 (human epithelial cancer)3-7[3]
Undescribed Iridoid Glycoside (1) 10-O-trans-p-coumaroyl substitutionCytotoxicityFive endocrine tumor cell lines< 20.0[4]
Aucubin Derivative (2) Conjugated cyclopentenone pharmacophoreAntiproliferative activityLeukemia L1210 cells-[5]
Hypothetical this compound Analogs and Predicted Activity

Based on the established SAR of iridoid glycosides, we can propose several analogs of this compound and predict their potential biological activities.

SAR_RossicasideB_Analogs cluster_core This compound Core cluster_analogs Hypothetical Analogs cluster_activity Predicted Biological Activity This compound This compound Analog_A Analog A: Modification of Glycosidic Chain This compound->Analog_A Vary number/type of sugar units Analog_B Analog B: Acylation of Hydroxyl Groups This compound->Analog_B Esterification Analog_C Analog C: Introduction of Unsaturation This compound->Analog_C Dehydrogenation Altered_Cytotoxicity Altered Cytotoxicity Analog_A->Altered_Cytotoxicity Enhanced_Neuroprotection Enhanced Neuroprotection Analog_A->Enhanced_Neuroprotection Modified_Anti_Inflammatory Modified Anti-Inflammatory Activity Analog_B->Modified_Anti_Inflammatory Analog_C->Altered_Cytotoxicity

  • Analog A: Modification of the Glycosidic Chain.

    • Rationale: The number and type of sugar moieties significantly influence the activity of iridoid glycosides. For instance, increasing the number of glucosyl units from one to two in geniposide enhances its anti-amnesic properties[2].

    • Hypothetical Modification: Synthesis of analogs with varying lengths and compositions of the glycosidic side chains of this compound.

    • Predicted Outcome: Analogs with extended or modified sugar chains may exhibit altered solubility and bioavailability, potentially leading to enhanced or diminished cytotoxicity against cancer cell lines.

  • Analog B: Acylation of Hydroxyl Groups.

    • Rationale: Acylation of free hydroxyl groups on the iridoid skeleton or the sugar moieties can modulate lipophilicity and cell permeability. The presence of acyl groups, such as p-coumaroyl, has been associated with cytotoxic activity[4].

    • Hypothetical Modification: Introduction of acetyl, benzoyl, or other acyl groups at the hydroxyl positions of this compound.

    • Predicted Outcome: Increased lipophilicity could lead to improved cell membrane penetration and potentially enhanced cytotoxic or anti-inflammatory activity.

  • Analog C: Introduction of Unsaturation.

    • Rationale: The presence of a conjugated cyclopentenone system, a Michael acceptor, is a pharmacophore in some natural products with antitumor activity[5].

    • Hypothetical Modification: Chemical modification of the iridoid core of this compound to introduce a double bond, creating an α,β-unsaturated carbonyl system.

    • Predicted Outcome: This modification could introduce reactivity towards biological nucleophiles, potentially leading to potent and targeted cytotoxicity.

Experimental Protocols

To evaluate the biological activity of these hypothetical this compound analogs, standardized experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound analogs (various concentrations) Incubation1->Compound_Treatment Incubation2 Incubate for 48h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, L1210) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) and a vehicle control.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

This guide provides a predictive framework for the exploration of this compound analogs. Experimental validation of these hypotheses is a crucial next step in unlocking the therapeutic potential of this class of natural products.

References

A Comparative Analysis of Cytotoxicity: Rossicaside B and its Aglycone, Tyrosol

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxicity of rossicaside B and its aglycone, tyrosol, is not feasible at this time due to a lack of available scientific literature on the cytotoxic properties of this compound. While extensive research has been conducted on the cytotoxic effects of tyrosol against various cell lines, similar studies on this compound are not present in the current body of published research.

This guide will proceed by presenting the available data on the cytotoxicity of tyrosol, providing a framework for a future comparative analysis once data for this compound becomes available.

Cytotoxicity Profile of Tyrosol

Tyrosol, a phenolic compound and the aglycone of this compound, has been investigated for its cytotoxic and anticancer properties in several studies. Research has shown that tyrosol can induce a dose-dependent decrease in the viability of various cancer cell lines.

Quantitative Cytotoxicity Data for Tyrosol
Cell LineAssayConcentrationIncubation TimeResult
MCF-7 (Breast Cancer)MTT100, 200, 300 µM72 hoursSignificant decrease in cell viability in a dose-dependent manner.
L929 (Normal Fibroblast)MTT100, 200, 300 µM72 hoursNot specified, used as a normal cell line control.

Note: The table above summarizes findings from a study on the anti-cancer effects of tyrosol on the MCF-7 breast cancer cell line. Further research across a wider range of cell lines and using various cytotoxicity assays would provide a more comprehensive understanding of tyrosol's cytotoxic potential.

Experimental Protocols

The following is a detailed methodology for a commonly used cytotoxicity assay, the MTT assay, which has been employed in the study of tyrosol's effects.

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay

Objective: To assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells (e.g., MCF-7 and L929) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., tyrosol at 0, 100, 200, and 300 µM).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: A solution of MTT is added to each well and the plates are incubated for an additional period (typically 2-4 hours) to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values of the treated cells are compared to the untreated control cells to determine the percentage of cell viability.

Signaling Pathways and Experimental Workflows

While a direct comparison of signaling pathways for this compound and tyrosol is not possible, the known mechanism of tyrosol-induced cytotoxicity involves the induction of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Cell Seeding in 96-well plates adhesion Overnight Incubation for Adhesion cell_seeding->adhesion compound_addition Addition of this compound or Tyrosol adhesion->compound_addition incubation Incubation for Defined Period (e.g., 72h) compound_addition->incubation mtt_reagent Addition of MTT Reagent incubation->mtt_reagent formazan_formation Incubation for Formazan Formation mtt_reagent->formazan_formation solubilization Solubilization of Formazan Crystals formazan_formation->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading viability_calculation Calculation of Cell Viability (%) absorbance_reading->viability_calculation ic50_determination IC50 Value Determination viability_calculation->ic50_determination

Caption: General workflow for assessing the cytotoxicity of compounds using the MTT assay.

Putative Signaling Pathway for Tyrosol-Induced Apoptosis

G Tyrosol Tyrosol ROS Increased ROS Production Tyrosol->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram of a potential signaling pathway for tyrosol-induced apoptosis.

Safety Operating Guide

Navigating the Safe Disposal of Rossicaside B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Rossicaside B: Key Chemical Properties

This compound is a natural plant compound, identified as a terpenoid. It presents as a yellow crystalline solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide, but insoluble in water. While extensive toxicity data is not available, it is prudent to handle it with the standard care afforded to all laboratory chemicals.

PropertyValue
Molecular Formula C36H46O19
Molar Mass 782.75 g/mol
Appearance Powder
Melting Point 168-170 °C
Boiling Point 1059.5±65.0 °C (Predicted)
Density 1.61±0.1 g/cm3 (Predicted)
Storage Condition 2-8℃

Essential Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.

  • Eye/Face Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Nitrile rubber gloves are recommended.

  • Skin and Body Protection: A standard laboratory coat or coverall should be worn.

  • Respiratory Protection: While not typically required under normal handling, a respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The following procedure is based on established guidelines for the disposal of chemical waste in a laboratory environment.

  • Waste Identification and Segregation:

    • Any unwanted this compound, including residues in containers or contaminated materials, must be treated as hazardous waste.

    • Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.

  • Containerization:

    • Use a suitable, leak-proof, and clearly labeled hazardous waste container. The container must be in good condition, free from cracks or leaks.

    • The label should prominently display the words "Hazardous Waste" and include the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.

    • Keep the waste container closed except when adding waste.

  • Disposal of Contaminated Materials:

    • Solid Waste: Any labware, such as weighing paper or pipette tips, contaminated with this compound should be placed in the designated hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.

    • Empty Containers: Original containers of this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol) that can dissolve the compound. This rinsate must be collected and treated as hazardous waste. After triple-rinsing and air-drying, the container may be disposed of as regular trash, or preferably, reused for compatible waste collection after defacing the original label.[1][2]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

    • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[1]

Accidental Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Protect Yourself: Wear the appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or vacuum the material and place it into the hazardous waste container. Avoid generating dust.

    • For a liquid spill, use an inert absorbent material like sand or silica gel to soak up the solution.[3] Collect the absorbed material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Rossicaside_B_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Label Prepare Labeled Hazardous Waste Container PPE->Label Solid Collect Solid this compound Waste & Contaminated Materials Label->Solid Liquid Collect this compound Solutions & Rinsate Label->Liquid Store Store in Designated Satellite Accumulation Area Solid->Store Liquid->Store Empty Triple-Rinse Empty Containers Empty->Liquid Contact Contact EHS for Waste Pickup Store->Contact

References

Handling Rossicaside B: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. Rossicaside B, a specialized glycoside, requires careful management in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established protocols for handling new or uncharacterized chemical compounds is essential. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational workflows, and disposal plans for this compound.

Risk Assessment for Uncharacterized Compounds

Before beginning any work with a compound for which detailed hazard information is not available, a thorough risk assessment is the first critical step. This involves evaluating the potential routes of exposure, such as inhalation, skin contact, or ingestion, and considering the chemical properties of the substance. For novel glycosides like this compound, it is prudent to assume a moderate to high level of toxicity until proven otherwise.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure to this compound. The selection of appropriate PPE is a crucial measure to protect laboratory personnel from potential chemical hazards.

Protection Type Recommended PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles or a Face ShieldSafety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, chemical splash goggles or a full-face shield worn over safety glasses is necessary.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are generally recommended for handling organic compounds. It is crucial to check the glove manufacturer's compatibility chart if available. Gloves should be inspected for any signs of degradation or punctures before use and changed frequently.
Laboratory CoatA flame-resistant lab coat with long sleeves and a secure closure should be worn to protect against splashes and spills.
Respiratory Protection Fume Hood or RespiratorAll work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation of aerosols or dust. If a fume hood is not available or if the risk assessment indicates a higher potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.

Operational Workflow for Handling this compound

A structured operational workflow ensures that all safety precautions are consistently applied from the moment the compound is received until its final disposal.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。